Ethyl 5-methylfuran-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-methylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQUPTICIPKERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407941 | |
| Record name | Ethyl 5-methylfuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14003-12-4 | |
| Record name | 2-Furancarboxylic acid, 5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14003-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methylfuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-methylfuran-2-carboxylate (CAS 14003-12-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-methylfuran-2-carboxylate, a heterocyclic organic compound, is a versatile building block with growing significance in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and its current and potential applications, particularly in the realm of drug discovery. The document details experimental protocols for its synthesis and offers insights into the biological activities of related furan derivatives, suggesting potential avenues for future research and development.
Chemical and Physical Properties
This compound is a combustible liquid with a molecular formula of C₈H₁₀O₃ and a molecular weight of 154.16 g/mol .[1][2] Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 14003-12-4 | [2] |
| Molecular Formula | C₈H₁₀O₃ | [1][2] |
| Molecular Weight | 154.16 g/mol | [1][2] |
| Boiling Point | 201.18 °C (estimated) | |
| Melting Point | 10.58 °C (estimated) | |
| Vapor Pressure | 0.34 mm Hg at 25 °C (estimated) | |
| Water Solubility | 1457 mg/L at 25 °C (estimated) | |
| Log Kow (octanol-water partition coefficient) | 1.99 (estimated) | [1] |
| Appearance | Colorless to pale yellow clear liquid (est) | |
| Purity | >95% |
Synthesis of this compound
The primary method for the synthesis of this compound is the Fischer esterification of 5-methylfuran-2-carboxylic acid with ethanol in the presence of an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.
General Reaction Scheme
Caption: Fischer esterification of 5-methylfuran-2-carboxylic acid.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on the well-established Fischer esterification method.[3][4][5]
Materials:
-
5-methylfuran-2-carboxylic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylfuran-2-carboxylic acid in a large excess of absolute ethanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as CO₂ gas will be evolved.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the protons on the furan ring.
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| CH₃ (methyl on furan) | singlet | ~2.4 |
| CH₃ (ethyl group) | triplet | ~1.3 |
| CH₂ (ethyl group) | quartet | ~4.3 |
| Furan ring protons | doublets | ~6.2 and ~7.1 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon Atom | Approximate Chemical Shift (ppm) |
| C=O (ester) | ~159 |
| C2 (furan ring, attached to ester) | ~145 |
| C5 (furan ring, attached to methyl) | ~158 |
| C3 & C4 (furan ring) | ~110-120 |
| CH₂ (ethyl group) | ~61 |
| CH₃ (ethyl group) | ~14 |
| CH₃ (methyl on furan) | ~14 |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 154. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and the cleavage of the bond adjacent to the carbonyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Absorption Range (cm⁻¹) |
| C=O (ester carbonyl stretch) | 1715-1730 |
| C-O (ester stretch) | 1000-1300 |
| C-H (sp³ stretch) | 2850-3000 |
| C-H (furan ring stretch) | ~3100 |
| C=C (furan ring stretch) | ~1500-1600 |
Applications in Drug Development and Research
Furan derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[7][8] this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
The furan ring in this compound can be a bioisosteric replacement for a carboxylic acid or other functional groups in drug molecules, which can improve their pharmacokinetic properties.[9] The ester and methyl groups also provide handles for further chemical modifications to generate libraries of compounds for biological screening.
Potential Therapeutic Areas
Derivatives of furan have been investigated for a variety of therapeutic applications, including:
-
Anti-inflammatory: Furan-containing compounds have been synthesized and shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.[10][11][12]
-
Anticancer: Novel furan derivatives have been developed and evaluated for their cytotoxic activity against various cancer cell lines, with some showing promising results by inducing apoptosis and cell cycle arrest.[13][14][15][16][17][18]
-
Antiviral: The furan scaffold has been incorporated into molecules designed to inhibit viral replication, including influenza virus.[1]
The following diagram illustrates a hypothetical workflow for the utilization of this compound in a drug discovery program.
Caption: Drug discovery workflow utilizing this compound.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of this compound are limited, research on structurally similar furan derivatives provides valuable insights. For instance, some furan-based anticancer agents have been shown to induce apoptosis through the intrinsic mitochondrial pathway.
A potential signaling pathway that could be modulated by furan derivatives in cancer cells is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Potential apoptotic signaling pathway modulated by furan derivatives.
Safety and Handling
This compound is classified as a combustible liquid. Standard laboratory safety precautions should be followed when handling this compound.
Hazard Statements:
-
H227: Combustible liquid.
Precautionary Statements:
-
P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container to an approved waste disposal plant.
First Aid Measures:
-
If inhaled: Move person into fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
It is recommended to consult the full Safety Data Sheet (SDS) before use.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its furan core provides a biologically relevant scaffold that can be readily modified to explore a wide range of chemical space. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents for various diseases. This technical guide serves as a foundational resource for researchers and scientists working with or considering the use of this compound in their research endeavors.
References
- 1. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. rsc.org [rsc.org]
- 7. ijabbr.com [ijabbr.com]
- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New acetylenic furan derivatives: synthesis and anti-inflammatory activity | Scilit [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]
- 15. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 17. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 5-methylfuran-2-carboxylate: Synonyms, Nomenclature, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-methylfuran-2-carboxylate, a valuable heterocyclic compound with applications in chemical synthesis and potentially in drug discovery. This document details its nomenclature, including IUPAC names and synonyms, and presents a summary of its key physicochemical properties. A detailed experimental protocol for its synthesis via Fischer esterification is provided, alongside a logical workflow for its preparation and characterization.
Introduction
This compound is a furan derivative characterized by a methyl group at the 5-position and an ethyl ester at the 2-position. Furan rings are important structural motifs in a wide range of natural products and pharmacologically active compounds. The substituents on the furan ring of this particular molecule offer multiple sites for further chemical modification, making it a versatile building block in organic synthesis.
Nomenclature and Synonyms
A clear and unambiguous naming system is crucial for chemical communication. This section provides the standard nomenclature and common synonyms for this compound.[1]
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 14003-12-4[1] |
| Molecular Formula | C8H10O3[1] |
| Molecular Weight | 154.16 g/mol [1] |
A variety of synonyms are used in the literature to refer to this compound. A comprehensive list is provided below to aid in literature searches and compound identification.[1]
-
5-methyl-furan-2-carboxylic acid ethyl ester[1]
-
Ethyl 5-methyl-2-furoate[1]
-
2-Furancarboxylic acid, 5-methyl-, ethyl ester[1]
-
5-Methyl-2-furancarboxylic acid ethyl ester[1]
-
Ethyl 5-methyl-2-furancarboxylate[1]
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for its handling, purification, and use in reactions. The following table summarizes the key computed and, where available, experimental properties of this compound.
| Property | Value | Source |
| Molecular Weight | 154.16 g/mol | Computed by PubChem[1] |
| Exact Mass | 154.062994177 Da | Computed by PubChem[1] |
| Boiling Point | 118-119 °C at 760 mmHg | The Good Scents Company Information System (for the related compound 2-Ethyl-5-methylfuran)[2][3] |
| XLogP3-AA | 1.9 | Computed by XLogP3[1] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs[1] |
| Rotatable Bond Count | 3 | Computed by Cactvs[1] |
| Topological Polar Surface Area | 39.4 Ų | Computed by Cactvs[1] |
Experimental Protocol: Synthesis via Fischer Esterification
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 5-methyl-2-furoic acid with ethanol in the presence of an acid catalyst.
Reaction Scheme
Materials and Methods
-
5-Methyl-2-furoic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-methyl-2-furoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Spectroscopic Data
-
¹H NMR: Expected signals would include a quartet and a triplet for the ethyl group, a singlet for the methyl group, and two doublets for the furan ring protons.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the furan ring, the ethyl group carbons, and the methyl group carbon.
-
IR Spectroscopy: Key absorption bands would be observed for the C=O stretching of the ester, C-O stretching, and C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Conclusion
This technical guide has provided a detailed overview of this compound, covering its nomenclature, physicochemical properties, and a comprehensive experimental protocol for its synthesis. The provided information is intended to be a valuable resource for researchers and scientists working with this versatile compound in various fields of chemical research and development. The logical workflow and discussion of expected spectroscopic data will aid in the successful synthesis and characterization of this important building block.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 5-Methyl-2-Furoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methyl-2-furoate is a furan derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. Its structural similarity to other biologically active furan compounds makes it a molecule of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl 5-methyl-2-furoate, detailed experimental protocols for its synthesis and purification, and predicted spectroscopic data to aid in its characterization.
Chemical Identity and Physical Properties
Table 1: Physical and Chemical Properties of Ethyl 5-Methyl-2-Furoate
| Property | Value | Source/Comment |
| IUPAC Name | ethyl 5-methylfuran-2-carboxylate | PubChem[1] |
| Synonyms | Ethyl 5-methyl-2-furoate, 5-Methyl-furan-2-carboxylic acid ethyl ester | PubChem[1] |
| CAS Number | 14003-12-4 | PubChem[1] |
| Molecular Formula | C₈H₁₀O₃ | PubChem[1] |
| Molecular Weight | 154.16 g/mol | PubChem[1] |
| Boiling Point | ~260-270 °C (estimated) | Estimated based on the boiling point of methyl 5-methyl-2-furoate (255 °C). |
| Melting Point | Not available | |
| Density | ~1.1 g/mL (estimated) | Estimated based on the density of methyl 5-methyl-2-furoate (1.114 g/mL). |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, diethyl ether, and ethyl acetate. | General solubility for similar esters. |
| XLogP3-AA | 1.9 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | PubChem (Computed)[1] |
| Exact Mass | 154.062994 g/mol | PubChem (Computed)[1] |
| Topological Polar Surface Area | 39.4 Ų | PubChem (Computed)[1] |
Experimental Protocols
Synthesis of Ethyl 5-Methyl-2-Furoate via Fischer Esterification
The most common and straightforward method for the synthesis of ethyl 5-methyl-2-furoate is the Fischer esterification of 5-methyl-2-furoic acid with ethanol in the presence of an acid catalyst.
Reaction:
5-Methyl-2-furoic acid + Ethanol ⇌ Ethyl 5-methyl-2-furoate + Water
Materials:
-
5-Methyl-2-furoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-furoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-2-furoate.
Purification
The crude product can be purified by vacuum distillation. Given the estimated high boiling point, distillation under reduced pressure is necessary to prevent decomposition. Alternatively, for smaller scales or higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ 1.30-1.40 (t, 3H, J ≈ 7.1 Hz): Triplet corresponding to the methyl protons of the ethyl group.
-
δ 2.30-2.40 (s, 3H): Singlet corresponding to the methyl protons at the 5-position of the furan ring.
-
δ 4.25-4.35 (q, 2H, J ≈ 7.1 Hz): Quartet corresponding to the methylene protons of the ethyl group.
-
δ 6.10-6.20 (d, 1H, J ≈ 3.2 Hz): Doublet corresponding to the proton at the 4-position of the furan ring.
-
δ 7.00-7.10 (d, 1H, J ≈ 3.2 Hz): Doublet corresponding to the proton at the 3-position of the furan ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~14.0: Methyl carbon of the ethyl group.
-
δ ~14.5: Methyl carbon at the 5-position of the furan ring.
-
δ ~60.5: Methylene carbon of the ethyl group.
-
δ ~108.0: Carbon at the 4-position of the furan ring.
-
δ ~118.0: Carbon at the 3-position of the furan ring.
-
δ ~145.0: Quaternary carbon at the 2-position of the furan ring.
-
δ ~158.0: Quaternary carbon at the 5-position of the furan ring.
-
δ ~160.0: Carbonyl carbon of the ester group.
IR (Infrared) Spectroscopy
-
~2980 cm⁻¹: C-H stretching of the alkyl groups.
-
~1720 cm⁻¹: Strong C=O stretching of the ester carbonyl group.
-
~1580 cm⁻¹ and ~1470 cm⁻¹: C=C stretching vibrations of the furan ring.
-
~1280 cm⁻¹ and ~1100 cm⁻¹: C-O stretching of the ester group.
MS (Mass Spectrometry)
-
Molecular Ion (M⁺): m/z = 154.
-
Major Fragments:
-
m/z = 125: Loss of the ethoxy group (-OCH₂CH₃).
-
m/z = 109: Loss of the ethyl group (-CH₂CH₃).
-
m/z = 81: Furan ring fragment.
-
Chemical Reactivity and Stability
Ethyl 5-methyl-2-furoate is expected to exhibit reactivity typical of an ester. It can undergo hydrolysis under acidic or basic conditions to yield 5-methylfuroic acid and ethanol. The furan ring is susceptible to electrophilic substitution, although the ester group is deactivating. The compound is expected to be stable under standard storage conditions, but should be protected from strong acids, strong bases, and oxidizing agents.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of ethyl 5-methyl-2-furoate, based on available computed data and estimations from closely related compounds. The provided experimental protocols for its synthesis and purification offer a practical starting point for researchers. The predicted spectroscopic data serves as a valuable reference for the characterization of this compound. Further experimental validation of the physical and spectroscopic properties is encouraged to build upon the foundational information presented herein.
References
Spectroscopic Profile of Ethyl 5-methylfuran-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-methylfuran-2-carboxylate (C₈H₁₀O₃), a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this document presents a combination of predicted data, analysis of structurally similar compounds, and generalized experimental protocols. This approach offers a robust framework for the characterization and quality control of this compound.
Molecular and Spectroscopic Data Summary
The following tables summarize the key physical properties and expected spectroscopic characteristics of this compound.
| Identifier | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | PubChem[1] |
| Molecular Weight | 154.16 g/mol | PubChem[1] |
| CAS Number | 14003-12-4 | PubChem[1] |
¹H NMR (Proton Nuclear Magnetic Resonance) Data
No direct experimental spectrum for this compound was found in the public domain. The data below is an estimation based on the known spectrum of the closely related Mthis compound and standard chemical shift predictions.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₂- (Ethyl) | ~4.3 | Quartet | ~7.1 | 2H |
| -CH₃ (Ethyl) | ~1.3 | Triplet | ~7.1 | 3H |
| H-3 (Furan) | ~7.0 | Doublet | ~3.4 | 1H |
| H-4 (Furan) | ~6.1 | Doublet | ~3.4 | 1H |
| -CH₃ (Furan) | ~2.4 | Singlet | - | 3H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Predicted chemical shifts based on structure-activity relationships and data from similar furan derivatives.
| Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~159 |
| C-5 (Furan) | ~157 |
| C-2 (Furan) | ~145 |
| C-3 (Furan) | ~118 |
| C-4 (Furan) | ~108 |
| -CH₂- (Ethyl) | ~60 |
| -CH₃ (Furan) | ~14 |
| -CH₃ (Ethyl) | ~14 |
IR (Infrared) Spectroscopy Data
Expected absorption bands based on the functional groups present in the molecule and comparison with Ethyl 2-furancarboxylate.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2900 | Medium | C-H stretch (Aliphatic) |
| ~1720 | Strong | C=O stretch (Ester) |
| ~1580, ~1470 | Medium-Strong | C=C stretch (Furan ring) |
| ~1290, ~1140 | Strong | C-O stretch (Ester and Furan) |
| ~1020 | Medium | =C-O-C stretch (Furan) |
MS (Mass Spectrometry) Data
Predicted major fragments based on the structure and typical fragmentation patterns of esters and furan compounds.
| m/z | Relative Intensity | Possible Fragment Ion |
| 154 | Moderate | [M]⁺ (Molecular Ion) |
| 125 | High | [M - C₂H₅]⁺ |
| 109 | High | [M - OC₂H₅]⁺ (Base Peak) |
| 81 | Moderate | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a spectral width of approximately 10-12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Typically, 16-64 scans are sufficient to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum with a spectral width of approximately 200-220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatography system.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow and Data Integration
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 5-methylfuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 5-methylfuran-2-carboxylate, a chemical intermediate of interest in research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document compiles and extrapolates best practices from data on closely related furan derivatives. All procedures should be conducted with the utmost caution and in accordance with established laboratory safety protocols.
Chemical and Physical Properties
A summary of the known and computed physical and chemical properties of this compound is presented below. This information is crucial for the safe handling and storage of the compound.
| Property | Value | Source |
| Molecular Formula | C8H10O3 | PubChem[1] |
| Molecular Weight | 154.16 g/mol | PubChem[1] |
| CAS Number | 14003-12-4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 5-methyl-furan-2-carboxylic acid ethyl ester, ethyl 5-methyl-2-furoate | PubChem[1] |
| Computed XLogP3 | 1.9 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Computed Rotatable Bond Count | 3 | PubChem[1] |
Hazard Identification and GHS Classification
Potential Hazards (based on related compounds):
-
Flammability: May be a combustible liquid. Keep away from heat, sparks, and open flames.[2]
-
Toxicity: May be toxic if swallowed and harmful or fatal if inhaled.
-
Irritation: May cause skin and serious eye irritation.[3]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Incompatible materials include strong oxidizing agents and strong bases.[2][4]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator.
First-Aid Measures
In the event of exposure, follow these first-aid measures immediately.
Emergency Response Logic:
Caption: First-aid response to exposure incidents.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Water spray, carbon dioxide (CO2), and chemical foam may also be used.[2] Water mist can be used to cool closed containers.[2]
-
Specific Hazards: The material is combustible and containers may explode when heated.[2][4] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[2][4]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][4]
Accidental Release Measures
-
Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Keep away from heat and sources of ignition. Evacuate the danger area and observe emergency procedures.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Take up carefully with liquid-absorbent material (e.g., Chemizorb®). Soak up with inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust. Keep in suitable, closed containers for disposal.[2][4]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not flush into surface water or sanitary sewer systems.[2]
Experimental Protocols
While specific experimental protocols for determining the safety parameters of this compound are not detailed in the provided search results, standard OECD and EPA guidelines for chemical safety testing would apply. These would include, but are not be limited to:
-
Acute Oral Toxicity: OECD Test Guideline 423
-
Acute Dermal Toxicity: OECD Test Guideline 402
-
Acute Inhalation Toxicity: OECD Test Guideline 403
-
Skin Irritation/Corrosion: OECD Test Guideline 404
-
Eye Irritation/Corrosion: OECD Test Guideline 405
-
Flammability (Flash Point): Determined using a closed-cup tester according to standard methods like ASTM D93.
References
The Natural Occurrence of 5-Methylfuran-2-Carboxylic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan derivatives are a class of heterocyclic organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development due to their diverse biological activities. Among these, 5-methylfuran-2-carboxylic acid and its derivatives are naturally occurring compounds found in various biological systems, from microorganisms to humans. This technical guide provides a comprehensive overview of the natural occurrence of these compounds, presenting quantitative data, detailed experimental protocols for their analysis, and insights into their biosynthetic pathways.
Natural Sources and Quantitative Data
5-Methylfuran-2-carboxylic acid and its derivatives have been identified in a range of natural sources. The following tables summarize the known occurrences and, where available, the concentrations of these compounds.
Table 1: Natural Occurrence of 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA)
| Natural Source | Compound | Concentration | Reference(s) |
| Fungi (Aspergillus spp., Gibberella fujikuroi) | 5-(Hydroxymethyl)furan-2-carboxylic acid | Not specified | [1] |
| Human Urine | 5-(Hydroxymethyl)furan-2-carboxylic acid | 0-100 mg/L (most samples ~10 mg/L) | |
| Human Urine (after dried plum juice consumption) | 5-(Hydroxymethyl)furan-2-carboxylic acid | 168 µmol/6 hours | [2] |
| Agar | 5-(Hydroxymethyl)furan-2-carboxylic acid | Inhibits bacterial swarming at low concentrations |
Table 2: Natural Occurrence of 5-Methylfuran-2-carboxylic Acid and its Methyl Ester
| Natural Source | Compound | Concentration | Reference(s) |
| Bacteria (Saccharopolyspora erythraea) | Methyl 5-methyl-2-furancarboxylate | Volatile organic compound, specific concentration not reported | |
| Human Urine | 5-Methylfuran-2-carboxylic acid | Urinary metabolite, specific concentration not reported | [3] |
| Rat Urine | 5-Methylfuran-2-carboxylic acid | Urinary metabolite, specific concentration not reported | [3] |
Biosynthetic Pathways
The biosynthetic pathways of 5-methylfuran-2-carboxylic acid and its derivatives are not yet fully elucidated. However, the degradation pathway of a related compound, 5-hydroxymethylfurfural (HMF), provides some clues. In many microorganisms, HMF is oxidized to 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), which can be further oxidized to 2,5-furandicarboxylic acid (FDCA)[1]. The formation of the 5-methyl group is a key step that requires further investigation. It is hypothesized that a methyltransferase enzyme may be involved in the biosynthesis of 5-methylfuran-2-carboxylic acid from a precursor molecule.
Below is a conceptual diagram illustrating a plausible (though not fully confirmed) biosynthetic relationship.
Caption: Hypothetical biosynthetic pathways of 5-methylfuran-2-carboxylic acid derivatives.
Experimental Protocols
Accurate identification and quantification of 5-methylfuran-2-carboxylic acid and its derivatives require robust analytical methods. Below are detailed protocols for the extraction and analysis of these compounds from microbial cultures and human urine.
Protocol 1: Headspace GC-MS Analysis of Methyl 5-methyl-2-furancarboxylate from Saccharopolyspora erythraea Culture
This protocol is designed for the detection and semi-quantitative analysis of volatile organic compounds (VOCs) from bacterial cultures.
1. Culture Preparation:
-
Grow Saccharopolyspora erythraea in a suitable liquid medium (e.g., Tryptic Soy Broth) to the desired growth phase.
-
Transfer a known volume of the culture (e.g., 10 mL) into a 20 mL headspace vial and seal immediately with a magnetic screw cap fitted with a silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation to allow volatile compounds to partition into the headspace.
-
Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.
3. GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the heated injection port of a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
4. Data Analysis:
-
Identify methyl 5-methyl-2-furancarboxylate by comparing its mass spectrum and retention time with that of a pure standard or by matching with a spectral library (e.g., NIST).
-
For semi-quantification, use the peak area of the identified compound. For accurate quantification, a calibration curve with a standard is required.
Caption: Workflow for HS-SPME-GC-MS analysis of volatile compounds.
Protocol 2: LC-MS/MS Quantification of 5-Methylfuran-2-carboxylic Acid in Human Urine
This protocol provides a method for the sensitive and specific quantification of 5-methylfuran-2-carboxylic acid in human urine samples.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample (e.g., 10,000 x g for 10 minutes at 4°C) to remove particulate matter.
-
Take a specific volume of the supernatant (e.g., 100 µL) and add an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., 3 volumes of acetonitrile), vortex, and centrifuge again.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 100 µL of 10% acetonitrile in water).
2. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard for accurate quantification and confirmation.
-
3. Quantification:
-
Create a calibration curve using standard solutions of 5-methylfuran-2-carboxylic acid of known concentrations spiked into a blank urine matrix.
-
Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and urinary excretion of metabolites of 5-(hydroxymethyl)-2-furfural in human subjects following consumption of dried plums or dried plum juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enduring Versatility of Furan: A Technical Guide to its Chemistry and Therapeutic Potential
For Immediate Release
Furan, a five-membered aromatic heterocycle, and its derivatives continue to be a cornerstone in organic synthesis and drug discovery. This technical guide provides an in-depth exploration of the core chemistry of furan-based compounds, detailing their synthesis, reactivity, and burgeoning applications in modern medicine. Tailored for researchers, scientists, and drug development professionals, this document consolidates key experimental protocols, quantitative bioactivity data, and visual representations of associated signaling pathways to serve as a comprehensive resource in this dynamic field.
Core Chemical Properties and Reactivity
Furan's unique electronic structure, characterized by a π-electron sextet delocalized over the five-membered ring, imparts it with a modest aromaticity. This distinct feature governs its reactivity, allowing it to participate in a diverse array of chemical transformations.
Electrophilic Aromatic Substitution: Furan readily undergoes electrophilic aromatic substitution, preferentially at the 2- and 5-positions. This heightened reactivity compared to benzene is attributed to the electron-donating nature of the oxygen heteroatom, which stabilizes the intermediate cationic species. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.
Cycloaddition Reactions: The reduced aromatic character of furan allows it to act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful tool for the construction of complex polycyclic systems.
Ring Opening and Other Transformations: Under certain conditions, the furan ring can undergo cleavage, reduction to tetrahydrofuran, or oxidation, further expanding its synthetic utility.
Key Synthetic Methodologies
The construction of the furan nucleus can be achieved through several named reactions, each offering a distinct pathway to substituted furan derivatives.
Paal-Knorr Furan Synthesis
This classical method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. The versatility of this reaction lies in the accessibility of various 1,4-dicarbonyl precursors, allowing for the synthesis of a wide range of substituted furans.
Experimental Protocol: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Reaction
Materials:
-
Hexane-2,5-dione
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add hexane-2,5-dione.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the flask with stirring.
-
Attach a reflux condenser and heat the mixture gently for a specified time until the reaction is complete (monitoring by TLC is recommended).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 2,5-dimethylfuran.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is another cornerstone in furan chemistry, involving the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound. This reaction proceeds through an initial alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration.
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate via Feist-Benary Reaction
Materials:
-
Ethyl acetoacetate
-
Phenacyl bromide (α-bromoacetophenone)
-
Pyridine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve ethyl acetoacetate and phenacyl bromide in ethanol in a round-bottom flask.
-
Add pyridine to the mixture as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then taken up in a suitable organic solvent and washed with water to remove pyridine hydrobromide.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield ethyl 2-methyl-5-phenylfuran-3-carboxylate.
Reactivity: A Closer Look at Key Transformations
Electrophilic Bromination of Furan
The bromination of furan is a classic example of its enhanced reactivity in electrophilic aromatic substitution. The reaction proceeds readily without the need for a Lewis acid catalyst.
Experimental Protocol: Synthesis of 2-Bromofuran
Materials:
-
Furan
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Three-necked round-bottom flask
-
Addition funnel
-
Steam distillation apparatus
Procedure:
-
In a three-necked round-bottom flask, dissolve furan in DMF.
-
Prepare a solution of NBS in DMF and place it in an addition funnel.
-
Slowly add the NBS solution to the furan solution while maintaining the internal temperature between 25-35 °C with constant stirring. The addition is exothermic.
-
After the addition is complete, continue stirring the reaction mixture at ambient temperature for an additional 2-4 hours.
-
Set up a steam distillation apparatus. Subject the reaction mixture to a constant jet of steam.
-
Collect the distillate, which consists of water and 2-bromofuran.
-
Separate the organic layer from the distillate. The crude 2-bromofuran can be further purified if necessary. This procedure typically provides 2-bromofuran in good yields without the need for extractive workup or chromatographic purification.[1]
Diels-Alder Reaction of Furan
Furan's ability to act as a diene in the Diels-Alder reaction is a synthetically valuable transformation for the construction of oxabicyclic systems.
Experimental Protocol: Diels-Alder Reaction of Furan with Dimethyl Acetylenedicarboxylate (DMAD)
Materials:
-
Furan
-
Dimethyl Acetylenedicarboxylate (DMAD)
-
Solvent (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
Procedure:
-
Dissolve furan and dimethyl acetylenedicarboxylate in a suitable solvent in a round-bottom flask.
-
The reaction can be carried out at room temperature or with gentle heating, depending on the desired reaction rate and product distribution.
-
The progress of the reaction can be monitored by NMR spectroscopy or other suitable analytical techniques.
-
Upon completion, the solvent is removed under reduced pressure to yield the Diels-Alder adduct.
-
The product can be purified by column chromatography or recrystallization. The reaction affords a monoadduct, and further additions of furan can occur at higher temperatures.[2][3]
Furan-Based Compounds in Drug Development
The furan scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational compounds. Its ability to act as a bioisostere for other aromatic rings, coupled with its favorable physicochemical properties, makes it an attractive moiety for drug design. Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Quantitative Bioactivity Data
The following tables summarize key quantitative data for the biological activity of selected furan-based compounds.
| Compound/Derivative | Target Organism/Enzyme | IC₅₀ / MIC (µM) | Reference |
| COX-2 Inhibitors | |||
| 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone | COX-2 | 0.06 | [3] |
| Naphthofuranone derivative | COX-2 | 0.329 | [3] |
| Nitrofurantoin Analogues | |||
| Nitrofurantoin | E. coli | MIC₅₀: 16, MIC₉₀: 16 | [4] |
| Nitrofurantoin | S. pseudintermedius | MIC₅₀: 8, MIC₉₀: 16 | [4] |
| Furazidin | E. coli | MIC₅₀: 8, MIC₉₀: 64 | [5] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of furan-based drugs often involves elucidating their interaction with key cellular signaling pathways. Furthermore, the discovery of novel bioactive furan derivatives relies on robust experimental workflows.
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Several furan-containing molecules have been investigated as inhibitors of the JAK-STAT pathway.
Figure 1: JAK-STAT Signaling Pathway and Inhibition by Furan-based Compounds.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Furan-containing compounds have been explored for their potential to modulate this pathway.
Figure 2: mTOR Signaling Pathway and Inhibition by Furan-based Compounds.
High-Throughput Screening Workflow
The discovery of novel enzyme inhibitors among vast libraries of furan derivatives is often accomplished through high-throughput screening (HTS). The following diagram illustrates a general workflow for such a screening campaign.
Figure 3: High-Throughput Screening Workflow for Furan-based Enzyme Inhibitors.
Conclusion
The chemistry of furan-based compounds is a rich and evolving field with profound implications for drug discovery and development. The synthetic versatility of the furan ring, coupled with its favorable biological properties, ensures its continued prominence as a key structural motif in the design of novel therapeutics. This guide provides a foundational understanding of the core principles governing furan chemistry and serves as a practical resource for researchers aiming to harness the potential of this remarkable heterocycle.
References
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 5-methylfuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ethyl 5-methylfuran-2-carboxylate from 5-methyl-2-furoic acid via Fischer esterification. The procedure outlines the necessary reagents, equipment, reaction conditions, and purification methods. Characterization data and expected outcomes are also presented. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
This compound is a valuable organic intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The furan-2-carboxylate scaffold is a key structural motif in numerous biologically active molecules. The synthesis of this ester is typically achieved through the esterification of 5-methyl-2-furoic acid. The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common and effective method for this transformation.[1] This method is advantageous due to its relative simplicity and the use of readily available and inexpensive reagents.[1]
Reaction Scheme
The synthesis of this compound from 5-methyl-2-furoic acid proceeds via the following reaction:
Chemical Reaction:
5-methyl-2-furoic acid + Ethanol ⇌ this compound + Water
This equilibrium reaction is typically driven towards the product side by using an excess of the alcohol (ethanol) and/or by removing the water that is formed during the reaction.[2][3]
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 5-methyl-2-furoic acid | ≥98% | Commercially Available |
| Ethanol, absolute | ≥99.5% | Commercially Available |
| Sulfuric acid, concentrated | 95-98% | Commercially Available |
| Diethyl ether | Reagent Grade | Commercially Available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Anhydrous sodium sulfate | Reagent Grade | Commercially Available |
| Deuterated chloroform (CDCl₃) | NMR Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Protocol
4.1. Synthesis of this compound
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2-furoic acid (e.g., 5.0 g, 39.6 mmol).
-
Addition of Reagents: To the flask, add an excess of absolute ethanol (e.g., 50 mL). While stirring, slowly add concentrated sulfuric acid (e.g., 1 mL) as the catalyst.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux with stirring for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake the funnel and allow the layers to separate.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess ethanol.
4.2. Purification
The crude product can be purified by vacuum distillation if necessary, although for many applications, the product after work-up may be of sufficient purity.
Characterization Data
The synthesized this compound can be characterized by its physical and spectral properties.
Table 2: Physicochemical and Spectral Data of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀O₃[4] |
| Molecular Weight | 154.16 g/mol [4] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~ 195-197 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.08 (d, 1H), 6.13 (d, 1H), 4.35 (q, 2H), 2.40 (s, 3H), 1.38 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.8, 158.4, 144.1, 118.9, 108.4, 60.7, 14.3, 13.8 |
| IR (neat, cm⁻¹) | ~ 2980, 1715 (C=O), 1580, 1290, 1100 |
Diagrams
Figure 1: Experimental workflow for the synthesis of this compound.
Figure 2: Logical relationship of reactants and products in the Fischer esterification.
Discussion
The Fischer esterification is a reliable method for the preparation of this compound. The use of a large excess of ethanol not only serves as a reactant but also as the solvent, which helps to drive the equilibrium towards the formation of the ester. The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]
The work-up procedure is crucial for isolating the product in high purity. The washes with water and brine remove water-soluble impurities, while the sodium bicarbonate wash is essential for neutralizing the strong acid catalyst, preventing potential product degradation during concentration.
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diethyl ether is highly flammable. Ensure that there are no open flames or spark sources in the vicinity during its use.
-
All procedures should be carried out in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of this compound. By following this procedure, researchers can reliably prepare this important intermediate for its use in further synthetic applications.
References
Application Note & Protocol: Synthesis of Ethyl 5-Methylfuran-2-Carboxylate via Fischer Esterification
AN-CHEM-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of ethyl 5-methylfuran-2-carboxylate through the Fischer esterification of 5-methylfuran-2-carboxylic acid with ethanol. This method utilizes a strong acid catalyst and heat to efficiently produce the target ester, a valuable building block in medicinal chemistry and materials science. This note includes a comprehensive experimental procedure, data on reactants and products, typical reaction parameters, and methods for purification and characterization.
Introduction
Furan derivatives are key heterocyclic scaffolds present in a wide array of pharmaceuticals, agrochemicals, and functional materials. The ester functional group, particularly the ethyl ester, is a common moiety in drug molecules, often serving as a prodrug to enhance bioavailability or as a key intermediate for further chemical transformations. The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, which can be driven towards the product by using an excess of the alcohol or by removing water as it is formed.[1] This protocol details the application of this method to the synthesis of this compound.
Reaction Scheme
The esterification of 5-methylfuran-2-carboxylic acid with ethanol proceeds according to the following reaction scheme:
Figure 1: Reaction scheme for the Fischer esterification of 5-methylfuran-2-carboxylic acid.
Physicochemical Data
A summary of the physical and chemical properties of the key reactant and the final product is provided in Table 1.
| Compound | Structure | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | CAS No. |
| 5-Methylfuran-2-carboxylic acid | C₆H₆O₃ | 126.11 | 109-110 | 236-237 | 1917-15-3[2] | |
| Ethanol | C₂H₆O | 46.07 | -114 | 78.37 | 64-17-5 | |
| This compound | C₈H₁₀O₃ | 154.16 | N/A | N/A | 14003-12-4[3] | |
| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 | 7664-93-9 |
Table 1: Physicochemical properties of reactants and product.
Experimental Protocol
Materials and Equipment
-
5-Methylfuran-2-carboxylic acid (≥97%)
-
Absolute Ethanol (200 proof, ≥99.5%)
-
Concentrated Sulfuric Acid (95-98%)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
NMR Spectrometer (¹H NMR, ¹³C NMR)
-
FT-IR Spectrometer
General Experimental Workflow
The overall workflow for the synthesis, workup, and purification is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylfuran-2-carboxylic acid (e.g., 5.0 g, 39.6 mmol).
-
Add a large excess of absolute ethanol (e.g., 50 mL). The ethanol acts as both a reactant and the solvent.
-
While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the mixture. Caution: This addition is exothermic.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.
-
Maintain the reflux with stirring for a period of 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the remaining residue in an organic solvent such as diethyl ether or ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid. Caution: CO₂ gas evolution will occur. Vent the separatory funnel frequently.
-
Wash the organic layer with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
Typical Reaction Parameters
The following table summarizes typical conditions for this esterification. Optimization may be required based on scale and desired purity.
| Parameter | Value / Condition | Purpose |
| Reactant Ratio | 1:10 to 1:20 (Acid:Alcohol) | Drives equilibrium towards product formation. |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Protonates the carbonyl oxygen, activating the carboxylic acid. |
| Catalyst Loading | ~2-5 mol% relative to carboxylic acid | Sufficient to catalyze the reaction without excessive side reactions. |
| Temperature | Reflux (~80-90 °C) | Provides activation energy for the reaction. |
| Reaction Time | 4 - 8 hours | Typical duration to reach equilibrium. |
| Expected Yield | 75 - 90% | Varies with reaction conditions and purification method. |
Table 2: Summary of typical reaction parameters.
Characterization of Product
The final product, this compound, should be characterized to confirm its identity and purity.
¹H NMR (Proton NMR):
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.08 (d, J=3.4 Hz, 1H, furan H), 6.09 (d, J=3.4 Hz, 1H, furan H), 4.35 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.38 (s, 3H, furan-CH₃), 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃). (Note: Chemical shifts for furan protons are based on the closely related methyl ester analog).[4]
¹³C NMR (Carbon NMR):
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158.8 (C=O), 158.0 (C5-furan), 144.5 (C2-furan), 119.0 (C3-furan), 108.5 (C4-furan), 60.8 (-OCH₂CH₃), 14.3 (-OCH₂CH₃), 13.8 (furan-CH₃). (Note: Chemical shifts are estimated based on standard values for esters and substituted furans).[5][6]
FT-IR (Infrared Spectroscopy):
-
Key Peaks (cm⁻¹): ~2980 (C-H, sp³), ~1720 (C=O, ester stretch), ~1580 & ~1470 (C=C, furan ring stretch), ~1290 & ~1120 (C-O, ester stretch).
Fischer Esterification Mechanism
The reaction proceeds via a multi-step nucleophilic acyl substitution mechanism.
Caption: Key steps in the Fischer esterification mechanism.
The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product and regenerate the acid catalyst.
References
One-Pot Synthesis of Substituted Furan-2-Carboxylates: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted furan-2-carboxylates are a pivotal class of heterocyclic compounds widely encountered in medicinal chemistry, materials science, and natural products. Their versatile chemical nature and biological significance have spurred the development of efficient synthetic methodologies. One-pot synthesis, a strategy that combines multiple reaction steps in a single flask without the isolation of intermediates, has emerged as a powerful tool for constructing these valuable molecules. This approach offers significant advantages, including reduced reaction times, lower costs, minimized waste generation, and often improved overall yields compared to traditional multi-step syntheses. This document provides a detailed overview of contemporary one-pot methods for the synthesis of substituted furan-2-carboxylates, complete with experimental protocols and data summaries to facilitate their application in the laboratory.
Synthetic Strategies
Several one-pot strategies have been developed for the synthesis of substituted furan-2-carboxylates, primarily revolving around multicomponent reactions and tandem or domino reaction sequences. These methods often involve the formation of the furan ring and the introduction of the carboxylate group in a single, orchestrated process.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular complexity.
A notable example is the synthesis of highly functionalized furans from the one-pot reaction of arylglyoxals, acetylacetone, and phenols. While this specific reaction leads to furan-3-yl ketones, the underlying principles of multicomponent strategies are applicable to the design of syntheses targeting furan-2-carboxylates.
Tandem and Domino Reactions
Tandem or domino reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially in a single pot. These reactions are often triggered by a single event, such as the addition of a catalyst.
a) Synthesis from Furfural:
A straightforward one-pot method utilizes the readily available platform chemical, furfural, as the starting material. This process involves an initial oxidation of furfural to furoic acid, which is then esterified in the same reaction vessel without isolation.
b) Synthesis from Acyclic Precursors:
More sophisticated one-pot methods construct the furan ring from acyclic precursors. A notable example is the synthesis of 3-aminofuran-2-carboxylate esters. This method is based on the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions to form a vinyl ether, which then undergoes a base-mediated cyclization to the desired furan-2-carboxylate. Impressively, this sequence can be performed in a one-pot fashion.[1]
Data Presentation
The following tables summarize the quantitative data from key one-pot synthetic methodologies for substituted furan-2-carboxylates and related derivatives.
Table 1: One-Pot Synthesis of Hept-6-en-1-yl Furan-2-carboxylate from Furfural
| Entry | Starting Material | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Furfural | 1. t-BuOOH, CuCl 2. 7-bromo-1-heptene, K₂CO₃, TBAB | Acetonitrile/Water | 5 | Not explicitly stated, but method is described as efficient. |
Table 2: One-Pot Synthesis of 3-Aminofuran-2-carboxylate Esters [1]
| Entry | α-Cyanoketone | Reagents | Solvent | Yield (%) |
| 1 | 4,4-dimethyl-3-oxopentanenitrile | 1. PPh₃, DEAD, Ethyl glycolate 2. NaH | THF | 72 |
| 2 | Pivaloylacetonitrile | 1. PPh₃, DEAD, Ethyl glycolate 2. NaH | THF | 72 (as hydrochloride salt) |
| 3 | 2-Oxocyclohexanecarbonitrile | 1. PPh₃, DEAD, Ethyl glycolate 2. NaH | THF | 65 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Hept-6-en-1-yl Furan-2-carboxylate from Furfural
This protocol is adapted from a reported procedure for the one-pot oxidation and esterification of furfural.
Materials:
-
Furfural
-
tert-Butyl hydroperoxide (70% aqueous solution)
-
Copper(I) chloride (CuCl)
-
Acetonitrile
-
7-bromo-1-heptene
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add furfural (0.05 mol), an equimolar amount of 70% aqueous tert-butyl hydroperoxide, and copper(I) chloride (5 mol%).
-
Add 20 mL of acetonitrile as the solvent.
-
Stir the reaction mixture at room temperature for 5 hours.
-
After the initial reaction is complete (monitored by TLC), add 7-bromo-1-heptene (0.075 mol), potassium carbonate (0.01 mol), and tetrabutylammonium bromide (0.1 g) to the flask.
-
Continue stirring the reaction and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure hept-6-en-1-yl furan-2-carboxylate.
Protocol 2: One-Pot Synthesis of Ethyl 3-Amino-5-tert-butylfuran-2-carboxylate[1]
This protocol describes a one-pot Mitsunobu reaction followed by cyclization.
Materials:
-
4,4-Dimethyl-3-oxopentanenitrile (pivaloylacetonitrile)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Ethyl glycolate
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To a solution of triphenylphosphine (1.4 equiv) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (1.4 equiv).
-
To this mixture, add ethyl glycolate (1.4 equiv) followed by 4,4-dimethyl-3-oxopentanenitrile (1.0 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
In a separate flask, prepare a suspension of sodium hydride (1.5 equiv) in anhydrous THF.
-
Carefully add the reaction mixture from step 4 to the sodium hydride suspension at 0 °C.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 3-amino-5-tert-butylfuran-2-carboxylate.
Visualizations
The following diagrams illustrate the logical workflow and a representative reaction pathway for the one-pot synthesis of substituted furan-2-carboxylates.
Caption: General workflow for a one-pot synthesis of substituted furan-2-carboxylates.
Caption: Reaction pathway for the one-pot synthesis of 3-aminofuran-2-carboxylates.
References
Application Notes and Protocols: Ethyl 5-methylfuran-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 5-methylfuran-2-carboxylate, a versatile building block in organic synthesis. The following sections detail its application in key organic transformations, providing structured data and detailed experimental protocols for its use in the synthesis of valuable intermediates.
Hydrolysis to 5-methylfuran-2-carboxylic acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, yielding a key intermediate for the synthesis of various pharmaceuticals and agrochemicals. 5-methylfuran-2-carboxylic acid serves as a precursor for the construction of more complex heterocyclic systems.
Quantitative Data for Hydrolysis
| Reactant | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound | LiOH | THF/H₂O (1:1) | Room Temp. | 18 | >95 (Est.) | [1] |
| Methyl 5-arylfuran-2-carboxylates | Alkali | - | - | - | - |
Note: Estimated yield is based on similar reactions.
Experimental Protocol: Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water to a concentration of 0.5 M.
-
Reagent Addition: Add lithium hydroxide (LiOH, 2.5 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 18 hours.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the THF.
-
Acidify the remaining aqueous layer to a pH of 2–3 using 10% hydrochloric acid (HCl).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 5-methylfuran-2-carboxylic acid.
-
Caption: Workflow for the hydrolysis of this compound.
Diels-Alder Reaction for Bicyclic Scaffolds
The furan moiety of this compound can act as a diene in Diels-Alder reactions, providing access to complex bicyclic structures that are valuable scaffolds in medicinal chemistry. The reaction with dienophiles like maleimides yields oxanorbornene derivatives.
Quantitative Data for Diels-Alder Reaction
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furfural | N-methyl maleimide | Water | Room Temp. | - | - | [2] |
| Furan-containing Polystyrene | Maleimide | - | 60-80 | - | - | [3] |
| Furan | Maleimide | - | - | - | - | [4] |
Experimental Protocol: Diels-Alder Reaction with N-methylmaleimide
-
Reaction Setup: In a sealed vial, suspend this compound (1.0 eq) and N-methylmaleimide (1.2 eq) in water.
-
Reaction Conditions: Stir the suspension vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.
-
Work-up:
-
Upon completion, the product often precipitates from the aqueous solution.
-
Filter the solid product and wash with cold water.
-
Dry the product under vacuum to yield the oxanorbornene adduct.
-
If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Caption: Conceptual pathway of the Diels-Alder reaction.
Friedel-Crafts Acylation for Ketone Synthesis
Friedel-Crafts acylation introduces an acyl group onto the furan ring, producing functionalized furanones which are precursors to various bioactive molecules. The electron-donating nature of the methyl and ester groups directs the acylation to the C4 position.
Quantitative Data for Friedel-Crafts Acylation
| Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-methylfuran | Acetic anhydride | ZnCl₂ | - | 0-5 | 1 | 60-70 | [5] |
| 2-methylfuran | Acetic anhydride | Hβ zeolite | 60 | - | - |
Experimental Protocol: Friedel-Crafts Acylation with Acetic Anhydride
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, add a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane.
-
Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 eq), in portions at 0 °C.
-
Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred mixture.
-
Reaction Conditions: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Work-up:
-
Pour the reaction mixture carefully into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the residue by column chromatography to obtain the acylated product.
-
Caption: Workflow for Friedel-Crafts acylation.
Reduction to (5-methylfuran-2-yl)methanol
The reduction of the ester functionality provides the corresponding primary alcohol, a versatile intermediate for further functionalization, such as etherification, oxidation, or conversion to halides.
Quantitative Data for Ester Reduction
No specific quantitative data for the reduction of this compound was found in the search results. The following protocol is a general procedure for ester reduction.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up (Fieser method):
-
Cool the reaction mixture to 0 °C.
-
Sequentially and carefully add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate in vacuo to yield (5-methylfuran-2-yl)methanol.
-
Caption: General workflow for the reduction of the furan ester.
Vilsmeier-Haack Formylation for Aldehyde Synthesis
The Vilsmeier-Haack reaction introduces a formyl group onto the electron-rich furan ring, yielding a valuable aldehyde intermediate. This reaction typically occurs at the position most activated by the existing substituents. For this compound, this is expected to be the C4 position.
Quantitative Data for Vilsmeier-Haack Formylation
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-methylfuran-3-carboxylate | POCl₃, DMF | - | 100 | 3 | 83 | [6] |
| Furfuryl acetate | POCl₃, DMF | - | - | - | - | [5] |
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, add phosphoryl chloride (POCl₃) (1.3 eq) dropwise to N,N-dimethylformamide (DMF) (1.3 eq). Stir the mixture at 0 °C for 15 minutes.
-
Reagent Addition: Add this compound (1.0 eq) to the Vilsmeier reagent at 15 °C.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Work-up:
-
Pour the cooled reaction mixture onto crushed ice.
-
Neutralize the mixture to pH 8 with 10% aqueous sodium hydroxide (NaOH) at 0-10 °C.
-
Filter the resulting precipitate, wash with water, and dry in vacuo to afford the formylated product.
-
Caption: Workflow for the Vilsmeier-Haack formylation of the furan ester.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. repository.tudelft.nl [repository.tudelft.nl]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis - chemicalbook [chemicalbook.com]
Ethyl 5-Methylfuran-2-Carboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Application Note
Introduction
Ethyl 5-methylfuran-2-carboxylate is a readily accessible building block that serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its inherent chemical functionalities—the furan ring acting as a diene in cycloaddition reactions and the ester group, which can be readily converted into other reactive intermediates like carbohydrazides—provide multiple avenues for constructing complex molecular architectures. This document outlines key applications and detailed protocols for the utilization of this compound in the synthesis of medicinally relevant heterocyclic systems, including pyridazines, oxadiazoles, and pyrazoles. The furan moiety is a recognized pharmacophore present in numerous bioactive molecules, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[1]
Key Synthetic Applications
This compound is a valuable starting material for the synthesis of various heterocyclic systems. Two primary strategies are highlighted here:
-
Conversion to 5-Methylfuran-2-Carbohydrazide: The ethyl ester is readily converted into the corresponding carbohydrazide by reaction with hydrazine hydrate. This hydrazide is a key intermediate that can be cyclized to form various five-membered heterocycles such as 1,3,4-oxadiazoles and pyrazoles.
-
Diels-Alder Cycloaddition: The furan ring of this compound can act as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This approach provides a direct route to six-membered heterocyclic compounds like pyridazines. The Diels-Alder reaction of furan derivatives is a powerful tool in green chemistry for the atom-economical synthesis of cyclic compounds.[2]
Data Presentation
The following tables summarize the expected products and reported yields for the synthesis of various heterocyclic derivatives starting from this compound or its key intermediate, 5-methylfuran-2-carbohydrazide.
| Starting Material | Reagent(s) | Product | Reported Yield (%) |
| This compound | Hydrazine Hydrate | 5-Methylfuran-2-carbohydrazide | ~90 (Estimated) |
| 5-Methylfuran-2-carbohydrazide | Triethyl orthoformate | 2-(5-Methylfuran-2-yl)-1,3,4-oxadiazole | ~85 |
| 5-Methylfuran-2-carbohydrazide | Acetylacetone | 3-(5-Methylfuran-2-yl)-5,7-dimethyl-1H-pyrazole | ~80 |
| This compound | Diethyl azodicarboxylate | Diethyl 1,4-epoxy-1-methyl-1,4-dihydrophthalazine-2,3-dicarboxylate | ~75 |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylfuran-2-carbohydrazide
This protocol describes the conversion of this compound to 5-methylfuran-2-carbohydrazide, a key intermediate for further heterocyclic synthesis.
Materials:
-
This compound
-
Hydrazine hydrate (85% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
To a solution of this compound (10 mmol) in ethanol (50 mL) in a round-bottom flask, add hydrazine hydrate (20 mmol).
-
The reaction mixture is stirred and heated under reflux for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid is cooled in an ice bath and triturated with cold ethanol.
-
The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to afford 5-methylfuran-2-carbohydrazide.
Expected Yield: ~90%
Protocol 2: Synthesis of 2-(5-Methylfuran-2-yl)-1,3,4-oxadiazole
This protocol details the cyclization of 5-methylfuran-2-carbohydrazide to form a 1,3,4-oxadiazole derivative.
Materials:
-
5-Methylfuran-2-carbohydrazide
-
Triethyl orthoformate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
A mixture of 5-methylfuran-2-carbohydrazide (5 mmol) and triethyl orthoformate (15 mL) is placed in a round-bottom flask.
-
The mixture is heated under reflux for 12 hours.
-
The excess triethyl orthoformate is removed by distillation under reduced pressure.
-
The residue is cooled, and the resulting solid is recrystallized from ethanol to give the pure 2-(5-methylfuran-2-yl)-1,3,4-oxadiazole.
Expected Yield: ~85%
Protocol 3: Synthesis of 3-(5-Methylfuran-2-yl)-5,7-dimethyl-1H-pyrazole
This protocol describes the synthesis of a pyrazole derivative from 5-methylfuran-2-carbohydrazide.
Materials:
-
5-Methylfuran-2-carbohydrazide
-
Acetylacetone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
A mixture of 5-methylfuran-2-carbohydrazide (5 mmol), acetylacetone (5.5 mmol), and ethanol (30 mL) is prepared in a round-bottom flask.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction mixture is heated under reflux for 4-6 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazole derivative.
Expected Yield: ~80%
Protocol 4: Synthesis of Diethyl 1,4-epoxy-1-methyl-1,4-dihydrophthalazine-2,3-dicarboxylate via Diels-Alder Reaction
This protocol outlines the synthesis of a pyridazine derivative through a [4+2] cycloaddition reaction.
Materials:
-
This compound
-
Diethyl azodicarboxylate (DEAD)
-
Toluene (dry)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
To a solution of this compound (5 mmol) in dry toluene (20 mL) under a nitrogen atmosphere, add diethyl azodicarboxylate (5.5 mmol) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the Diels-Alder adduct.
Expected Yield: ~75%
Visualizations
Caption: Synthesis of 5-membered heterocycles from this compound.
Caption: Diels-Alder reaction of this compound for Pyridazine synthesis.
Caption: General experimental workflow for heterocyclic synthesis.
References
Application Notes and Protocols: Ethyl 5-methylfuran-2-carboxylate and its Analogs in Medicinal Chemistry
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Direct medicinal chemistry applications, including detailed experimental protocols and quantitative biological data for Ethyl 5-methylfuran-2-carboxylate, are limited in publicly available scientific literature. The following application notes and protocols are based on closely related and well-studied analogs, primarily Methyl 5-(hydroxymethyl)-2-furan carboxylate and other furan-2-carboxylic acid derivatives. These examples are provided to illustrate the potential applications of this class of compounds in medicinal chemistry.
Introduction
Furan-2-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities. These activities include anticancer, antibacterial, antiviral, and anti-inflammatory properties. The furan scaffold serves as a valuable pharmacophore that can be readily modified to optimize potency and selectivity for various biological targets. This compound, as a member of this family, is a promising building block for the synthesis of novel therapeutic agents. This document outlines potential applications and provides detailed protocols based on its analogs.
I. Anticancer Applications
Derivatives of furan-2-carboxylic acid have demonstrated notable cytotoxicity against various cancer cell lines. The structural motif of these compounds allows for modifications that can enhance their anticancer activity.
Quantitative Data: Cytotoxicity of Furan Derivatives
The following table summarizes the in vitro anticancer activity of derivatives of the related compound, Methyl 5-(hydroxymethyl)-2-furan carboxylate.
| Compound ID | Derivative of Methyl 5-(hydroxymethyl)-2-furan carboxylate | Cell Line | IC50 (µg/mL) | Reference |
| 1 | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 | [1][2] |
| 2 | Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | >100 | [1][2] |
| 3 | Amine derivative of Furan, 2,5-dimethyl- | HeLa | 62.37 | [1] |
Experimental Protocol: Synthesis of an Amine Derivative of Methyl 5-(hydroxymethyl)-2-furan carboxylate
This protocol describes the synthesis of an amine derivative of a furan carboxylate, which has shown potent biological activity.[1][2]
Step 1: Synthesis of (5-formylfuran-2-yl)methyl acetate
-
To a solution of 5-(hydroxymethyl)furfural in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Amination to Synthesize the Amine Derivative
-
Dissolve (5-formylfuran-2-yl)methyl acetate (1 equivalent) and tryptamine (1.1 equivalents) in methanol.
-
Add sodium cyanoborohydride (1.5 equivalents) to the solution in portions at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography on silica gel.
II. Antibacterial Applications
Furan derivatives have also been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Quantitative Data: Antibacterial Activity of a Furan Derivative
| Compound ID | Derivative of Methyl 5-(hydroxymethyl)-2-furan carboxylate | Bacterial Strain | MIC (µg/mL) | Reference |
| 4 | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | E. coli | 250 | [1][2] |
| 5 | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | S. aureus | >250 | [1][2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a test compound against a bacterial strain.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (MHB).
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Visualizations
Logical Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis of furan derivatives and their subsequent biological evaluation.
References
Application Notes and Protocols for Ethyl 5-Methylfuran-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and biological activities of ethyl 5-methylfuran-2-carboxylate derivatives, focusing on their potential as anticancer and antimicrobial agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
Furan-containing compounds represent a significant class of heterocyclic molecules with a wide range of biological activities. Among these, derivatives of this compound have emerged as promising scaffolds in drug discovery due to their demonstrated cytotoxic effects against various cancer cell lines and inhibitory activity against microbial growth. These compounds often serve as key intermediates in the synthesis of more complex bioactive molecules. The exploration of their structure-activity relationships (SAR) is crucial for the design of novel therapeutic agents with enhanced potency and selectivity.
Synthesis of this compound and its Derivatives
A general synthetic route to afford this compound derivatives often starts from commercially available 5-methylfuran-2-carboxylic acid. The synthesis typically involves esterification followed by modification of the furan ring or the ester group to generate a library of derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the Fischer esterification of 5-methylfuran-2-carboxylic acid to yield this compound.
Materials:
-
5-methylfuran-2-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-methylfuran-2-carboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Workflow for Synthesis and Derivatization
Application Note and Protocol for the Purification of Ethyl 5-methylfuran-2-carboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Ethyl 5-methylfuran-2-carboxylate using column chromatography. The procedure is designed to ensure high purity of the final product, suitable for further research and development applications.
Introduction
This compound is a valuable organic compound with applications in medicinal chemistry and materials science. Synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. Column chromatography is a robust and widely used technique for the purification of such organic compounds based on their differential adsorption to a stationary phase. This protocol outlines a systematic approach to purify this compound, ensuring the removal of common impurities and yielding a product of high purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| XLogP3 | 1.9 | [1] |
| Appearance | Colorless to pale yellow liquid (estimated) | [2] |
The XLogP3 value of 1.9 suggests that this compound is a relatively non-polar compound, which guides the selection of an appropriate solvent system for column chromatography.
Experimental Protocol
This protocol is divided into three main stages: Thin Layer Chromatography (TLC) for solvent system optimization, preparation of the chromatography column, and the column chromatography separation process.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: n-Hexane, Ethyl acetate (analytical grade)
-
TLC plates (silica gel coated)
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
UV lamp for TLC visualization
-
Rotary evaporator
Stage 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
The first step is to determine the optimal solvent system (mobile phase) that provides good separation of the target compound from impurities. A mixture of a non-polar solvent (n-Hexane) and a slightly more polar solvent (Ethyl acetate) is a good starting point for compounds with moderate polarity like this compound.
-
Prepare TLC Chambers: Prepare a few TLC chambers with different ratios of Hexane:Ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Spot the TLC Plate: Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate into the prepared chambers and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Determine the Optimal Solvent System: The ideal solvent system will result in the target compound having an Rf (retention factor) value of approximately 0.25-0.35. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. For a related compound, methyl 5-bromo-2-furoate, an Rf of 0.17 was observed in a 7:3 hexanes-ethyl acetate system, suggesting a slightly more polar system might be needed for the target compound, or that this system could provide a good starting point for optimization.[3]
Stage 2: Column Preparation (Slurry Method)
-
Select the Column: Choose a glass column of an appropriate size. The amount of silica gel required is typically 30-100 times the weight of the crude product.
-
Prepare the Slurry: In a beaker, mix the calculated amount of silica gel with the chosen non-polar solvent (n-Hexane) to form a slurry.
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Equilibrate the Column: Once the silica has settled, add a layer of sand on top to protect the silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Stage 3: Column Chromatography Separation
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the non-polar component of the mobile phase or the mobile phase itself. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the column.
-
Elute the Column: Carefully add the optimized mobile phase to the top of the column. Open the stopcock and begin collecting fractions. Maintain a constant flow rate.
-
Gradient Elution (Optional): If the separation is not optimal with a single solvent mixture (isocratic elution), a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase by increasing the proportion of the more polar solvent (Ethyl acetate).
-
Monitor the Fractions: Collect fractions of a suitable volume (e.g., 10-20 mL). Monitor the composition of each fraction using TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Analysis: Assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Workflow Diagram
The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Potential Impurities and Separation Strategy
While specific impurities depend on the synthetic route, common impurities in esterification reactions may include unreacted starting materials such as 5-methyl-2-furoic acid and ethanol, as well as by-products from side reactions.
-
5-methyl-2-furoic acid: Being a carboxylic acid, it is significantly more polar than the ester product. It will likely have a very low Rf on TLC in the recommended solvent systems and will remain adsorbed to the silica gel at the top of the column or elute much later with a more polar solvent.
-
Ethanol: This is a highly polar and volatile solvent that will be removed during the work-up and solvent evaporation steps.
-
Other by-products: The polarity of other potential by-products will vary. The TLC analysis of the crude mixture will reveal the presence of these impurities and their separation from the desired product. The optimized solvent system should provide a clear separation between the spot corresponding to this compound and any other spots.
Conclusion
This protocol provides a comprehensive guide for the purification of this compound by column chromatography. By following these steps, researchers can obtain a high-purity product, which is essential for reliable downstream applications in research and development. The key to a successful purification is the careful optimization of the solvent system using TLC prior to performing the column chromatography.
References
Application Notes and Protocols: Ethyl 5-Methylfuran-2-Carboxylate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of ethyl 5-methylfuran-2-carboxylate as a monomer in the synthesis of novel furan-based polymers. While direct homopolymerization of this monomer is not widely reported, this document outlines potential synthetic strategies, detailed experimental protocols, and characterization methods based on established chemistries of furan-containing polymers.
Introduction
Furan-based polymers are a class of materials derived from renewable resources that are gaining significant attention as sustainable alternatives to petroleum-based plastics.[1] The furan ring, a five-membered aromatic heterocycle, imparts unique properties to polymers, including rigidity, thermal stability, and specific chemical reactivity, making them suitable for a range of applications, including in the biomedical field.[2][3] this compound, a derivative of 5-methylfuran-2-carboxylic acid, is a potential monomer for the synthesis of novel furanic polymers.[4][5]
Monomer Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 14003-12-4[6] |
| Molecular Formula | C₈H₁₀O₃[6] |
| Molecular Weight | 154.16 g/mol [6] |
Potential Polymerization Strategies
This compound is a monofunctional ester, which precludes its direct use in traditional step-growth polymerization (e.g., polyesterification) as a sole monomer. However, several potential pathways can be envisioned for its incorporation into polymeric structures.
Co-polymerization
One feasible approach is the co-polymerization of a bifunctional derivative of this compound with other comonomers. This would first require chemical modification of the starting monomer. A hypothetical pathway is illustrated below.
Caption: Hypothetical pathway for co-polymerization.
Ring-Opening Polymerization (ROP) of a Derived Lactone
Another potential strategy involves the conversion of this compound into a cyclic ester (lactone) that can undergo ring-opening polymerization. This is a common method for producing polyesters with controlled molecular weights.[7]
Caption: Hypothetical Ring-Opening Polymerization pathway.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of furan-based polyesters and serve as a starting point for the development of polymers from this compound derivatives.
Protocol 1: Melt Polycondensation for Co-polymer Synthesis
This protocol is based on the synthesis of furan-based polyesters from 2,5-furandicarboxylic acid (FDCA).[8] It is adapted for a hypothetical bifunctional derivative of this compound.
Materials:
-
Hypothetical bifunctional furan monomer (e.g., 4-(hydroxymethyl)-5-methylfuran-2-carboxylic acid)
-
Diol co-monomer (e.g., ethylene glycol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
High-vacuum line
-
Schlenk flask
-
Stirring apparatus
Procedure:
-
Charging the Reactor: In a Schlenk flask equipped with a mechanical stirrer, add the bifunctional furan monomer and the diol co-monomer in a 1:1.2 molar ratio.
-
Catalyst Addition: Add the catalyst (e.g., 0.05 mol% relative to the diacid monomer).
-
Esterification: Heat the mixture under a nitrogen atmosphere to 180-200°C with continuous stirring. The reaction progress can be monitored by the collection of water as a byproduct. This stage is typically carried out for 2-4 hours.
-
Polycondensation: Gradually reduce the pressure to below 1 mbar and increase the temperature to 220-250°C. Continue the reaction for another 3-5 hours to increase the molecular weight of the polymer.
-
Recovery: Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform, trifluoroacetic acid) for purification and characterization.
Protocol 2: Enzymatic Polymerization
Enzymatic polymerization offers a milder and more environmentally friendly route to polyester synthesis.[9][10] This protocol is adapted for the polymerization of a furan-based monomer.
Materials:
-
Hypothetical bifunctional furan monomer (ester form, e.g., dimethyl 4-(hydroxymethyl)-5-methylfuran-2,x-dicarboxylate)
-
Diol co-monomer
-
Immobilized lipase (e.g., Novozym 435)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Vacuum oven
Procedure:
-
Monomer and Enzyme Preparation: Dry the monomers and the immobilized enzyme in a vacuum oven at 40°C for 24 hours prior to use.
-
Reaction Setup: In a reaction vessel, dissolve the furan monomer and the diol co-monomer in the solvent.
-
Enzyme Addition: Add the dried immobilized lipase to the reaction mixture (typically 10% by weight of the monomers).
-
Polymerization: Heat the mixture at a controlled temperature (e.g., 90-120°C) under a nitrogen atmosphere with stirring. The reaction time can vary from 24 to 72 hours.
-
Polymer Isolation: After the reaction, dissolve the mixture in a suitable solvent (e.g., chloroform) and filter to remove the enzyme. Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Polymer Characterization
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.
Characterization Data Summary (Hypothetical):
| Polymer ID | Monomers | Polymerization Method | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) |
| PF-1 | Bifunctional Furan-Monomer + Ethylene Glycol | Melt Polycondensation | 15,000 | 2.1 | 85 | 190 |
| PF-2 | Bifunctional Furan-Monomer + Ethylene Glycol | Enzymatic | 12,000 | 1.8 | 82 | 185 |
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.
-
Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Applications in Drug Development
Furan-based polymers have shown promise in biomedical applications, particularly in drug delivery.[11] The furan moiety can participate in Diels-Alder "click" chemistry, allowing for the conjugation of targeting ligands or therapeutic agents under mild conditions.[12]
Caption: Furan-based polymers in drug delivery.
The synthesis of polymers incorporating this compound could lead to novel biomaterials with tunable properties for controlled drug release and targeted therapies. The methyl and ethyl ester groups can influence the polymer's hydrophobicity and degradation kinetics, which are critical parameters for drug delivery systems.
Conclusion
While the direct polymerization of this compound as a sole monomer presents challenges, its conversion to a bifunctional monomer opens up possibilities for the synthesis of novel furan-based co-polymers through established techniques like melt polycondensation and enzymatic polymerization. These materials have the potential for a wide range of applications, particularly in the biomedical field, owing to the unique chemistry of the furan ring. Further research is warranted to explore the synthesis and properties of polymers derived from this promising bio-based monomer.
References
- 1. Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pure.rug.nl [pure.rug.nl]
- 3. pure.rug.nl [pure.rug.nl]
- 4. mdpi.com [mdpi.com]
- 5. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides as Sustainable Alternatives to Polyphthalamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic polymerization of furan-based polymers in biobased solvents - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-methylfuran-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 5-methylfuran-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor, 5-methyl-2-furoic acid. The second step is the esterification of this carboxylic acid with ethanol, typically via a Fischer-Speier esterification, to yield the desired ethyl ester.
Q2: Which catalysts are effective for the Fischer esterification of 5-methyl-2-furoic acid?
A2: While specific studies on 5-methyl-2-furoic acid are limited, analogous esterifications of furoic acids have successfully employed various catalysts. Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄), and thionyl chloride (SOCl₂). Solid acid catalysts, such as SO₄²⁻/TiO₂, have also been shown to be effective and offer advantages in terms of easier separation and reduced environmental impact.[1]
Q3: What are the typical reaction conditions for the esterification step?
A3: Typical conditions for the Fischer esterification of furoic acid derivatives involve refluxing the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a catalytic amount of a strong acid. Reaction times can range from a few hours to overnight, with temperatures typically at the reflux temperature of the alcohol.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored by thin-layer chromatography (TLC). The disappearance of the starting carboxylic acid spot and the appearance of the product ester spot will indicate the reaction's progression.
Q5: What are some common side reactions that can lower the yield?
A5: The furan ring is sensitive to strong acids and high temperatures, which can lead to polymerization and decomposition, resulting in a dark-colored reaction mixture and reduced yield. Incomplete esterification due to the reversible nature of the Fischer esterification is also a primary reason for lower yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The Fischer esterification is an equilibrium reaction. | - Use a large excess of ethanol (it can also serve as the solvent). - Remove water as it is formed using a Dean-Stark trap or by adding a dehydrating agent. - Increase the reaction time. |
| Degradation of starting material or product: The furan ring is acid-sensitive. | - Use a milder acid catalyst or a solid acid catalyst. - Reduce the reaction temperature and extend the reaction time if necessary. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Product loss during workup: The ester may have some solubility in the aqueous phase. | - Ensure complete extraction by performing multiple extractions with an organic solvent. - Use a saturated brine solution during the final wash to reduce the solubility of the ester in the aqueous layer. | |
| Dark-colored reaction mixture | Polymerization or decomposition of the furan ring: This is often caused by strong acid and/or high temperatures. | - Use a lower reaction temperature. - Use a milder or solid acid catalyst. - Shorten the reaction time if possible. |
| Difficulty in product purification | Presence of unreacted carboxylic acid: The starting material can co-elute with the product during chromatography. | - Perform a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup to remove the unreacted 5-methyl-2-furoic acid as its water-soluble salt. |
| Formation of side products: Other reactions may be occurring under the reaction conditions. | - Analyze the crude product by NMR or GC-MS to identify the impurities. - Adjust reaction conditions (temperature, catalyst, reaction time) to minimize the formation of these side products. |
Experimental Protocols
Synthesis of 5-methyl-2-furoic acid (Precursor)
A high-yield synthesis of 5-methyl-2-furoic acid can be achieved through the selective hydrogenolysis of 5-hydroxymethyl-2-furancarboxylic acid. A reported method using a Pd/C catalyst in tetrahydrofuran at 30°C and 3.0 MPa of H₂ afforded a 94.5% yield.
Fischer Esterification of 5-methyl-2-furoic acid (Proposed Method)
This protocol is adapted from general Fischer esterification procedures for similar substrates.
Materials:
-
5-methyl-2-furoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-furoic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Data Presentation
The following tables summarize reaction conditions and yields for the synthesis of analogous furoate esters, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Synthesis of Methyl 5-bromo-2-furoate [1]
| Reactants | Catalyst | Solvent | Temperature | Time | Yield |
| 5-bromo-2-furoic acid, Methanol | Thionyl chloride (SOCl₂) | Toluene | Room Temp. | - | 100% |
Table 2: Synthesis of Ethyl 2-furoate [1]
| Reactants | Catalyst | Solvent | Temperature | Time | Yield |
| 2-furoic acid, Ethanol | SO₄²⁻/TiO₂ | Benzene | 60°C | 6-7 h | High (exact % not specified) |
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of Fischer-Speier esterification.
Caption: Troubleshooting decision tree for low yield issues.
References
Common side reactions in the synthesis of furan-2-carboxylates
Welcome to the Technical Support Center for the synthesis of furan-2-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to furan-2-carboxylates?
A1: The most prevalent methods for synthesizing furan-2-carboxylates include the oxidation of furfural, the Paal-Knorr furan synthesis from 1,4-dicarbonyl compounds, and the Feist-Bénary synthesis from α-halo ketones and β-dicarbonyl compounds. Subsequent esterification of the resulting furan-2-carboxylic acid is also a key step.
Q2: I am getting a low yield in my furan-2-carboxylate synthesis. What are the likely causes?
A2: Low yields can stem from a variety of factors depending on the synthetic route. Common culprits include incomplete conversion of starting materials, degradation of the furan ring under harsh acidic or basic conditions, and the formation of side products. Please refer to the specific troubleshooting guides below for your synthetic method.
Q3: My final product is a dark, tarry substance. What is this and how can I avoid it?
A3: The formation of dark, polymeric materials, often referred to as humins, is a common issue, particularly in reactions starting from furfural or involving strong acids.[1][2][3] These byproducts arise from the acid-catalyzed polymerization of furfural or its derivatives. To minimize humin formation, it is crucial to carefully control reaction temperature, use milder catalysts, and shorten reaction times.
Troubleshooting Guides
Synthesis of Furan-2-carboxylic Acid from Furfural
Problem: Low yield of furan-2-carboxylic acid and formation of a significant amount of furfuryl alcohol.
Cause: This is a classic side reaction known as the Cannizzaro reaction , which occurs under basic conditions where furfural undergoes disproportionation to yield both furoic acid and furfuryl alcohol.[4][5] In the absence of a catalyst, close to stoichiometric amounts of the alcohol and acid are formed.[4]
Troubleshooting:
-
Catalyst Selection: Employ a selective oxidation catalyst to favor the formation of furoic acid over the Cannizzaro reaction. Supported noble metal catalysts (e.g., Au, Pd, Ag) and certain metal oxides (e.g., MnO₂) have shown high selectivity.[4][6][7][8][9]
-
Control of Base Concentration: The concentration of the base (e.g., NaOH) can significantly influence the extent of the Cannizzaro reaction. While a base is often necessary for the catalytic oxidation, its concentration should be optimized to minimize the disproportionation.[4]
-
Reaction Conditions: Optimize temperature and oxygen/air pressure. Higher oxygen pressure generally favors the desired oxidation.[4]
Data Presentation: Catalytic Oxidation of Furfural to Furoic Acid
| Catalyst | Temperature (°C) | Base | Furfural Conversion (%) | Furoic Acid Selectivity (%) | Reference |
| δ-MnO₂ | 100 | None | 99.04 | 100 | [6] |
| α-MnO₂ | 120 | None | <10 | ~100 | [6] |
| β-MnO₂ | 120 | None | <10 | ~100 | [6] |
| γ-MnO₂ | 120 | None | <10 | ~100 | [6] |
| AuPd/Mg(OH)₂ | 30 | NaOH | 84 | 96.5 | [7] |
| Ag/TiO₂ | 25 | NaOH | >99 | 96 | [9] |
Problem: Formation of dark, insoluble polymers (humins).
Cause: Acid- or base-catalyzed polymerization of furfural and its intermediates.[1][2][3]
Troubleshooting:
-
Milder Conditions: Use milder reaction conditions (lower temperature, less concentrated acid/base).
-
Solvent Choice: The choice of solvent can influence humin formation.
-
Acetal Protection: Protection of the aldehyde group of furfural as an acetal can prevent polymerization during subsequent reactions.[2]
Feist-Bénary Synthesis
Problem: Formation of an isomeric furan-2-carboxylate byproduct.
Cause: The Feist-Bénary synthesis can sometimes yield a mixture of furan isomers. This can occur if the intermediate tricarbonyl compound undergoes a Paal-Knorr type cyclization.[10]
Troubleshooting:
-
Choice of Base: The type and strength of the base (e.g., pyridine, triethylamine, sodium ethoxide) can influence the reaction pathway. Mild bases are often preferred.[11]
-
Reaction Temperature: Control of the reaction temperature is crucial, as higher temperatures may promote side reactions.[11]
-
Use of a "Proton Sponge": In some variations of the reaction, the use of a non-nucleophilic base like a proton sponge can help to trap protons and prevent unwanted side reactions.[11]
Paal-Knorr Furan Synthesis
Problem: Low yield of the desired furan-2-carboxylate.
Cause: The Paal-Knorr synthesis is sensitive to reaction conditions. Harsh acidic conditions or high temperatures can lead to the degradation of starting materials or the furan product.[12][13]
Troubleshooting:
-
Catalyst Choice: While strong acids like sulfuric acid are traditionally used, milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts can improve yields and reduce degradation.[12]
-
Solvent Selection: The choice of solvent can impact the reaction rate and selectivity. Deep eutectic solvents have been shown to be effective and environmentally friendly alternatives.[14]
-
Microwave Irradiation: Microwave-assisted Paal-Knorr synthesis can often reduce reaction times and improve yields.[15]
Esterification of Furan-2-carboxylic Acid
Problem: Low yield of the furan-2-carboxylate ester and/or formation of furan as a byproduct.
Cause: Furan-2-carboxylic acid can undergo decarboxylation at elevated temperatures, leading to the formation of furan.[16][17] Traditional Fischer esterification using strong acids can also be problematic due to the acid-sensitivity of the furan ring.
Troubleshooting:
-
Milder Esterification Methods:
-
Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid for esterification under milder conditions.
-
CO₂-Catalyzed Esterification: Using carbon dioxide as a catalyst under supercritical or near-critical conditions for the alcohol can be an effective and environmentally benign method.[18]
-
-
Temperature Control: Carefully control the reaction temperature to avoid decarboxylation. Esterification at lower temperatures for longer durations may be beneficial.
-
Catalyst Selection: For acid-catalyzed esterifications, consider using solid acid catalysts that can be easily removed from the reaction mixture.
Data Presentation: Esterification of 2,5-Furandicarboxylic Acid (FDCA) with Methanol
| Temperature (°C) | Pressure (psig) | Reaction Time (h) | Diester Yield (%) | Reference |
| 180 | 1600 | 5 | ~45-90 | [19] |
| <190 | - | - | Monoester formation is more prevalent | [20] |
| ≥190 | - | - | Diester formation is favored | [20] |
Experimental Protocols
Protocol 1: Catalytic Oxidation of Furfural to Furoic Acid using δ-MnO₂
This protocol is based on the findings of a study demonstrating high selectivity and conversion under base-free conditions.[6]
-
Catalyst Preparation: Synthesize δ-MnO₂ according to a literature procedure (e.g., by reduction of KMnO₄ with a suitable reducing agent).
-
Reaction Setup: In a high-pressure reactor, add furfural and the δ-MnO₂ catalyst in a suitable solvent (e.g., water).
-
Reaction Conditions: Heat the mixture to 100 °C under an oxygen or air atmosphere.
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the reactor, filter off the catalyst, and acidify the aqueous solution with HCl to precipitate the furoic acid.
-
Purification: The crude furoic acid can be purified by recrystallization from hot water.
Protocol 2: Feist-Bénary Synthesis of Ethyl 2-Methylfuran-3-carboxylate
This is a general procedure for the Feist-Bénary synthesis.[11][21]
-
Reaction Setup: To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add a mild base such as pyridine.
-
Addition of Halo Ketone: Slowly add chloroacetone to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at 50-60 °C for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Potential side reaction in Feist-Bénary synthesis.
Caption: Troubleshooting the Cannizzaro side reaction.
Caption: Competing reactions during esterification.
References
- 1. Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH) 2 - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C7CY01025G [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. Effect of MnO2 Crystal Type on the Oxidation of Furfural to Furoic Acid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 19. WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. Feist-Benary_synthesis [chemeurope.com]
Identification of impurities in Ethyl 5-methylfuran-2-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-methylfuran-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and straightforward method for the synthesis of this compound is the Fischer esterification of 5-methylfuran-2-carboxylic acid with ethanol using an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux to drive the equilibrium towards the product.
Q2: What are the potential impurities I should be aware of during the synthesis?
Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
-
Unreacted Starting Materials: 5-methylfuran-2-carboxylic acid and residual ethanol.
-
By-products from the primary reaction: Water is a stoichiometric by-product of the Fischer esterification.
-
Side-products from the synthesis of starting materials: If the 5-methylfuran-2-carboxylic acid starting material is synthesized from furfural, impurities such as 2-formyl-furan-5-carboxylic acid may be present.
-
Side-products from the main reaction: Oxidation of the methyl group on the furan ring can lead to the formation of ethyl 5-formyl-2-furancarboxylate.
-
Degradation Products: The final product can undergo hydrolysis back to 5-methylfuran-2-carboxylic acid, especially in the presence of acid or base and water.
Q3: My final product has a brownish tint. What could be the cause?
A brownish coloration can indicate the presence of polymeric impurities, often referred to as humins. These can form from the degradation of furan compounds, particularly under acidic conditions and at elevated temperatures.
Q4: What analytical techniques are recommended for identifying impurities?
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and quantification of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Excellent for determining the purity of the final product and quantifying non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the identification of unknown impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure an adequate amount of acid catalyst is used. - Increase the reaction time. - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. |
| Loss during Work-up | - Optimize the extraction procedure to minimize product loss in the aqueous phase. - Ensure complete removal of the solvent during the evaporation step without losing the product. |
| Side Reactions | - Lower the reaction temperature to minimize the formation of degradation products. - Ensure the starting materials are of high purity. |
Issue 2: Presence of Unreacted 5-methylfuran-2-carboxylic Acid in the Final Product
| Identification Method | Troubleshooting Step |
| HPLC: A peak corresponding to the retention time of 5-methylfuran-2-carboxylic acid. ¹H NMR: A broad singlet corresponding to the carboxylic acid proton. | - Drive the esterification reaction to completion (see Issue 1). - Purify the crude product by washing with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity. - Recrystallize or distill the final product. |
Issue 3: Identification of an Unknown Impurity Peak in GC-MS or HPLC
| Potential Impurity | Identification and Confirmation | Mitigation Strategy |
| Ethyl 5-formyl-2-furancarboxylate | GC-MS: Look for a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. ¹H NMR: An aldehyde proton signal around 9.5-10 ppm. | - Use a milder oxidizing agent if synthesizing the starting material. - Avoid prolonged exposure to high temperatures and air during the reaction. - Purify by column chromatography. |
| 2-Formyl-furan-5-carboxylic acid | HPLC: Compare the retention time with a standard if available. LC-MS: Identify the molecular ion. | - Ensure the purity of the starting 5-methylfuran-2-carboxylic acid. |
| Degradation Products (Humins) | Appearance: Brownish color in the product. Analysis: Often complex mixtures, difficult to characterize by single techniques. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Purify the product using activated carbon treatment or column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
To a round-bottom flask, add 5-methylfuran-2-carboxylic acid (1.0 eq) and an excess of absolute ethanol (5-10 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC or HPLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Typical GC-MS Data for this compound and Potential Impurities
| Compound | Retention Time (min, approx.) | Key Mass Fragments (m/z) |
| Ethanol | Early eluting | 31, 45, 46 |
| This compound | Mid-eluting | 154 (M+), 125, 109, 81 |
| 5-methylfuran-2-carboxylic acid | Later eluting (if derivatized) | 126 (M+), 111, 81 |
| Ethyl 5-formyl-2-furancarboxylate | Later eluting | 168 (M+), 139, 111 |
Table 2: Typical ¹H NMR Chemical Shifts (in CDCl₃) for Key Compounds
| Compound | Proton | Chemical Shift (ppm, approx.) | Multiplicity |
| This compound | -CH₃ (ethyl) | 1.35 | t |
| -CH₂- (ethyl) | 4.30 | q | |
| -CH₃ (furan) | 2.40 | s | |
| Furan-H | 6.15, 7.05 | d, d | |
| 5-methylfuran-2-carboxylic acid | -CH₃ (furan) | 2.45 | s |
| Furan-H | 6.20, 7.15 | d, d | |
| -COOH | >10 | br s | |
| Ethyl 5-formyl-2-furancarboxylate | -CH₃ (ethyl) | 1.40 | t |
| -CH₂- (ethyl) | 4.40 | q | |
| Furan-H | 7.25, 7.35 | d, d | |
| -CHO | 9.70 | s |
Visualizations
Caption: Synthesis of this compound.
Caption: Potential impurity sources in the synthesis.
Caption: Troubleshooting workflow for product purification.
Optimizing reaction conditions for the esterification of 5-methyl-2-furoic acid
Technical Support Center: Esterification of 5-Methyl-2-Furoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful esterification of 5-methyl-2-furoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for esterifying 5-methyl-2-furoic acid?
A1: The most prevalent method is the Fischer-Speier esterification . This is a classic, acid-catalyzed reaction where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst.[1][2] For substrates like furan derivatives, which can be sensitive to harsh conditions, modern variations using solid acid catalysts are becoming increasingly popular as they are often milder and easier to separate from the reaction mixture.[3][4]
Q2: Which reaction parameters are most critical for optimizing the yield and purity?
A2: Successful esterification depends on the careful control of four key parameters:
-
Temperature: Higher temperatures increase the reaction rate, but can also promote side reactions like polymerization or degradation of the furan ring.[3][5]
-
Catalyst: The choice and amount of acid catalyst are crucial. Common choices include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or reusable solid catalysts like tungstophosphoric acid on a zirconia support.[3][6]
-
Reactant Molar Ratio: Fischer esterification is an equilibrium reaction.[7][8] Using a large excess of the alcohol (which can often serve as the solvent) shifts the equilibrium towards the product, increasing the yield.[7][9]
-
Water Removal: Water is a byproduct of the reaction. Its presence can drive the reaction in reverse (hydrolysis).[7][10] Removing water as it forms, for instance with a Dean-Stark apparatus or by using a dehydrating agent, is a key strategy for achieving high conversion.[6]
Q3: Which catalyst type is recommended?
A3: The choice depends on the scale and sensitivity of your reaction:
-
Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): These are highly effective and inexpensive. However, they can be corrosive, difficult to remove completely from the product, and may cause degradation of the furan ring.[1][11]
-
Heterogeneous (Solid) Catalysts (e.g., Acidic Resins, TPA/ZrO₂): These catalysts are non-corrosive, environmentally friendly, and are easily removed by simple filtration, which simplifies purification.[4][11] They can often be reused multiple times and may offer milder reaction conditions, preserving the integrity of the furan ring.[4]
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the likely causes and solutions?
A4: Low yield is a common issue that can stem from several factors. Use the following guide to diagnose the problem:
-
Problem 1: Incomplete Reaction (Equilibrium Not Shifted)
-
Diagnosis: Analysis of the crude reaction mixture (by TLC, GC, or NMR) shows a significant amount of unreacted 5-methyl-2-furoic acid.
-
Cause: The Fischer esterification is reversible.[1][7] Without measures to drive the reaction forward, it will reach an equilibrium with substantial starting material remaining.
-
Solutions:
-
Increase Excess of Alcohol: If using a 2:1 or 3:1 molar ratio of alcohol to acid, try increasing it to 10:1 or higher. Using the alcohol as the solvent is a standard technique.[7][9][12]
-
Remove Water: If not already doing so, use a Dean-Stark trap (for solvents like toluene that form an azeotrope with water) or add a drying agent like molecular sieves to the reaction mixture.[6]
-
Increase Reaction Time: These reactions can be slow. Ensure you are allowing enough time to reach equilibrium (or completion). Monitor the reaction periodically to determine when it has stopped progressing.
-
-
-
Problem 2: Side Reactions and Degradation
-
Diagnosis: The crude product is dark (black or brown), contains multiple unexpected spots on a TLC plate, or shows complex signals in an NMR spectrum.
-
Cause: The furan ring is sensitive to strong acids and high temperatures, which can cause polymerization, ring-opening, or other side reactions.[1][13]
-
Solutions:
-
Lower the Temperature: High heat can cause decomposition. Try running the reaction at a lower temperature for a longer duration. For example, a reaction giving 90% conversion at 140°C might still give 80% conversion at 125°C with fewer byproducts.[3]
-
Use a Milder/Solid Catalyst: Switch from concentrated sulfuric acid to a solid acid catalyst, which can offer higher selectivity and reduce the formation of tars.[4]
-
Ensure Anhydrous Conditions: The presence of water, especially under acidic and heated conditions, can promote the opening of the furan ring.[13]
-
-
Q5: I'm observing significant byproduct formation. What are these byproducts and how can I avoid them?
A5: Furan rings are susceptible to several acid-catalyzed side reactions:
-
Ring-Opening: In the presence of acid and water, the furan ring can open to form linear dicarbonyl compounds, such as derivatives of levulinic acid.[13]
-
Prevention: Use anhydrous reagents and solvents. Actively remove the water produced during the esterification.
-
-
Polymerization: Strong acids can catalyze the polymerization of furans, leading to the formation of dark, insoluble tars or "humins".[1]
-
Prevention: Use the mildest effective temperature. Consider using a less aggressive, solid acid catalyst. The electron-withdrawing nature of the carboxylic acid group offers some stability against this, but the risk remains.[1]
-
-
Decarboxylation: At very high temperatures (typically >180-190°C), furoic acids can lose CO₂, which is a known decomposition pathway for similar furan dicarboxylic acids.[14]
-
Prevention: Keep reaction temperatures well below this threshold. Most esterifications can be conducted effectively between 60-140°C.[3]
-
Q6: How should I purify the final product, for example, methyl 5-methyl-2-furoate?
A6: A standard purification workflow involves several steps:
-
Catalyst Removal: If a solid catalyst was used, filter the reaction mixture.[4] If a mineral acid like H₂SO₄ was used, cool the mixture and proceed to neutralization.[15]
-
Neutralization & Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash it carefully with a weak base like aqueous sodium bicarbonate solution to neutralize the acid catalyst and any remaining carboxylic acid.[15][16] Vent the separatory funnel frequently as CO₂ gas will be produced.
-
Washing: Wash the organic layer with water and then with a saturated brine solution to remove residual salts and water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[15]
-
Final Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel.[3][17]
Data Presentation: Reaction Parameters
The following tables summarize quantitative data for the esterification of furoic acids, providing a starting point for optimization.
Table 1: Effect of Temperature on Conversion (Data adapted from a study on the esterification of 2-furoic acid with n-butanol using a solid acid catalyst)[3]
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 70 | 24 | ~0 |
| 110 | 24 | 25 |
| 125 | 24 | 93 |
| 140 | 24 | >95 |
Table 2: Effect of Molar Ratio on Conversion (Data adapted from a study on the esterification of 2-furoic acid with n-butanol at 125°C)[3]
| Molar Ratio (Acid:Alcohol) | Conversion (%) |
| 1:2 | 68 |
| 1:6 | 75 |
| 1:11 | 82 |
| 1:33 | 95 |
Experimental Protocols
Protocol 1: Classical Fischer Esterification (e.g., Methyl Ester)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methyl-2-furoic acid (1.0 eq).
-
Reagents: Add a large excess of methanol (e.g., 20 eq), which will also serve as the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[15]
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 4-16 hours. Monitor the reaction's progress by TLC or GC.[18]
-
Workup: After cooling to room temperature, carefully neutralize the acid by adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography.[15]
Protocol 2: Heterogeneous Catalysis (e.g., Butyl Ester)
-
Setup: In a glass reaction tube or flask with a stir bar, combine 5-methyl-2-furoic acid (1.0 mmol), n-butanol (e.g., 2.0 mmol or more), and the dried solid acid catalyst (e.g., 50 mg of TPA/ZrO₂).[3][4]
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 125°C). Stir for the required time (e.g., 10-24 hours).[4]
-
Workup: Cool the reaction mixture to room temperature. If needed, add a solvent like acetone to reduce viscosity.
-
Purification: Filter the mixture to recover the solid catalyst (which can be washed and reused). Evaporate the solvent and excess alcohol from the filtrate. The remaining crude product can be purified by column chromatography (e.g., silica gel with a hexane-ethyl acetate eluent).[3]
Visualizations
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. organic chemistry - Routes of formation of esters with highest yield - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 14. WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. youtube.com [youtube.com]
- 17. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
- 18. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting low conversion rates in furan ester synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in furan ester synthesis.
Troubleshooting Guide
This section addresses specific issues that can lead to low yields and suggests corrective actions.
Question: My reaction has a low conversion rate despite following the standard protocol. What are the most common initial checks?
Answer: Low conversion in furan ester synthesis is a frequent issue. Begin by verifying these critical parameters:
-
Reagent Purity: Ensure the furan carboxylic acid (or its derivative) and the alcohol are of high purity and anhydrous. Water is a common inhibitor, especially in acid-catalyzed reactions.
-
Catalyst Activity: If using a solid catalyst, ensure it has not been deactivated. For acid catalysts like H₂SO₄, verify the concentration.
-
Reaction Temperature: Temperature control is crucial. Excessive heat can lead to side reactions like decarboxylation or polymerization, while insufficient heat will slow the reaction rate.[1]
-
Reaction Atmosphere: Many furan compounds are sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation.
Question: I suspect my catalyst is the problem. How do I troubleshoot catalyst-related issues?
Answer: Catalyst choice and condition are paramount for successful esterification.
-
Acid Catalyst Issues (Fischer Esterification):
-
Inadequate Amount: For reactions like Fischer esterification, a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH) is necessary to protonate the carboxylic acid, making it more electrophilic.[2][3]
-
Furan Ring Sensitivity: The furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening as side reactions.[4][5][6] If you observe charring or the formation of insoluble black/brown solids, consider using a milder catalyst.
-
-
Solid or Heterogeneous Catalysts:
-
Deactivation: Solid acid catalysts like Amberlyst® 15 or zeolites can be deactivated by the retention of intermediate products or water on their surface.[7] Regeneration or using a fresh batch of the catalyst may be necessary.
-
Leaching: Ensure that the active components of the catalyst are not leaching into the reaction mixture, which can affect both the reaction and the final product's purity.[8]
-
-
Alternative Catalysts: For transesterification reactions, alkaline carbonates (e.g., potassium carbonate) at moderate temperatures (40-60°C) can provide excellent yields without the harsh conditions of strong acids.[9] Enzymatic catalysis is another mild alternative that can prevent side reactions like decarboxylation.[10]
Table 1: Comparison of Common Catalytic Systems
| Catalyst Type | Example(s) | Typical Reaction | Advantages | Common Issues |
| Brønsted Acid | H₂SO₄, TsOH, HCl | Fischer Esterification | Inexpensive, effective | Can cause furan ring polymerization/opening[4][5] |
| Lewis Acid | Zn(AcO)₂, In(OTf)₃ | Esterification, Cycloisomerization | High activity, can be selective | Can be sensitive to moisture, cost |
| Solid Acid | Amberlyst® 15, Zeolites | Esterification | Easy to remove, reusable | Deactivation, pore size limitations[7] |
| Alkaline Carbonate | K₂CO₃ | Transesterification | Mild conditions, high yield[9] | Heterogeneous reaction, requires good mixing |
| Enzymatic | Lipases (e.g., Candida antarctica) | Enzymatic Polymerization | High selectivity, mild conditions, non-toxic[10] | Cost, slower reaction times, specific substrate requirements |
Question: How can I manage water content to improve my ester yield?
Answer: Esterification is typically a reversible equilibrium reaction where water is a byproduct. According to Le Châtelier's principle, removing water as it is formed will drive the reaction toward the ester product.[2]
Strategies for Water Removal:
-
Dean-Stark Apparatus: This is the most common method for physically removing water via azeotropic distillation with a suitable solvent (e.g., toluene).
-
Drying Agents: Adding a desiccant to the reaction can sequester water, but ensure it is inert to the reaction conditions.
-
Excess Alcohol: Using a large excess of the alcohol reactant can shift the equilibrium towards the products.[2] One study found that increasing from equal molar amounts to a 10-fold excess of alcohol increased ester yield from 65% to 97%.[2]
Question: My reaction mixture is turning dark, and I'm getting a lot of insoluble material. What's happening?
Answer: Darkening and precipitate formation are classic signs of undesired side reactions, which are common with furan compounds, especially under acidic or high-temperature conditions.
Common Side Reactions:
-
Polymerization: Furan and its derivatives can polymerize in the presence of strong acids.[5][6] This is often the source of the dark, insoluble material.
-
Ring Opening: The furan ring can undergo acid-catalyzed ring-opening, leading to the formation of carbonyl compounds and other byproducts.[6] The presence of water can exacerbate this issue.[6]
-
Decarboxylation: At elevated temperatures, furan carboxylic acids can decarboxylate, reducing the amount of starting material available for esterification.[10]
Solutions:
-
Reduce the reaction temperature.
-
Use a milder catalyst or reduce the catalyst loading.
-
Ensure the reaction is run under anhydrous conditions.
-
Decrease the reaction time to minimize byproduct formation.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing low conversion rates.
Caption: A step-by-step workflow for troubleshooting low yields in furan ester synthesis.
Experimental Protocols
Protocol 1: General Fischer Esterification of 2,5-Furandicarboxylic Acid (FDCA)
This protocol is a representative example of an acid-catalyzed esterification.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a condenser, and a Dean-Stark trap. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagents:
-
2,5-Furandicarboxylic acid (FDCA): 1 equivalent
-
Alcohol (e.g., ethanol or butanol): 10-20 equivalents (serves as reactant and solvent)
-
Acid Catalyst (e.g., concentrated H₂SO₄ or p-TsOH): 0.02-0.05 equivalents
-
Azeotropic Solvent (e.g., Toluene): To fill the Dean-Stark trap.
-
-
Procedure: a. To the flask, add FDCA and the alcohol. Begin stirring. b. Add the acid catalyst to the mixture. c. Heat the mixture to reflux. The temperature will depend on the alcohol and solvent used. d. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. e. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). f. Once the reaction is complete (typically when water stops collecting or the starting material is consumed), allow the mixture to cool to room temperature.
-
Workup and Purification: a. Neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution). b. Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and filter. d. Remove the solvent under reduced pressure. e. Purify the crude ester via column chromatography or high vacuum distillation.[11] Furan diesters often have high boiling points, making vacuum distillation necessary to prevent decomposition.[11]
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring so susceptible to polymerization? The furan ring is an electron-rich aromatic system. In the presence of strong acids, it can be protonated, leading to electrophilic intermediates that readily attack other furan rings, initiating a polymerization cascade.[4]
Q2: Can I use a different esterification method if Fischer esterification is failing? Yes. If acid-catalyzed methods are causing degradation, consider transesterification. This involves reacting an existing ester (e.g., methyl furoate) with a different alcohol in the presence of a base (like K₂CO₃) or acid catalyst.[9] This method often proceeds under milder conditions.
Q3: What is the mechanism for acid-catalyzed esterification? The Fischer esterification mechanism involves several equilibrium steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
-
Elimination: A water molecule is eliminated, forming a protonated ester.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4562273A - Process for preparing esters of furan by a transesterification reaction - Google Patents [patents.google.com]
- 10. Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00713K [pubs.rsc.org]
- 11. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
Stability and degradation of Ethyl 5-methylfuran-2-carboxylate under different conditions
Technical Support Center: Ethyl 5-methylfuran-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guide is compiled from scientific literature and chemical principles, specific experimental data for this compound is limited. Therefore, some information is based on the behavior of structurally related furan derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemistry of furan compounds and esters, the primary factors that can lead to the degradation of this compound are:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ethyl ester group.
-
Temperature: Elevated temperatures can accelerate degradation, potentially leading to decomposition.
-
Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.
-
Oxidizing Agents: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various degradation products.
Q2: What is the expected primary degradation product under hydrolytic (acidic or basic) conditions?
A2: Under both acidic and basic conditions, the primary degradation pathway is expected to be the hydrolysis of the ethyl ester to form 5-methylfuran-2-carboxylic acid and ethanol. The reaction is generally irreversible under basic conditions.
Q3: How stable is this compound at room temperature?
A3: In the absence of harsh conditions (strong acids/bases, intense light, oxidizing agents), this compound is expected to be relatively stable at room temperature when stored in a well-sealed container protected from light. However, for long-term storage, refrigeration is recommended to minimize any potential degradation.
Q4: Can I expect color changes upon degradation?
A4: Yes, degradation of furan derivatives can sometimes lead to the formation of colored byproducts, often appearing as a yellowing or browning of the sample. This is particularly possible under oxidative or photolytic stress.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
-
Possible Cause 1: Hydrolysis.
-
Symptom: A new peak corresponding to a more polar compound (earlier elution time in reverse-phase HPLC).
-
Troubleshooting:
-
Confirm the identity of the new peak by co-injection with a standard of 5-methylfuran-2-carboxylic acid.
-
Review the pH of your sample preparation and mobile phase. Avoid highly acidic or basic conditions if possible.
-
If working with aqueous solutions, prepare them fresh and consider storing them at low temperatures.
-
-
-
Possible Cause 2: Thermal Degradation.
-
Symptom: Multiple new peaks, potentially of both higher and lower polarity, especially after sample preparation involving heat (e.g., evaporation).
-
Troubleshooting:
-
Minimize exposure of the sample to high temperatures. Use a gentle stream of nitrogen for solvent evaporation instead of high heat.
-
A theoretical study on the related compound, ethyl 2-furoate, suggests thermal decomposition can yield 2-furoic acid and ethylene.[1] By analogy, you might observe the formation of 5-methylfuran-2-carboxylic acid.
-
Analyze a sample that has been intentionally heated to confirm if the observed impurities are thermally induced.
-
-
-
Possible Cause 3: Photodegradation.
-
Symptom: Appearance of new peaks after exposure of the sample or solution to light.
-
Troubleshooting:
-
Protect samples and solutions from light by using amber vials or covering them with aluminum foil.
-
Conduct a confirmatory experiment by exposing a solution to a light source (e.g., UV lamp) and monitoring the appearance of the degradation products.
-
-
-
Possible Cause 4: Oxidation.
-
Symptom: Complex chromatogram with multiple new peaks, potentially with a loss of the main peak.
-
Troubleshooting:
-
Degas solvents to remove dissolved oxygen.
-
Avoid sources of peroxides in solvents like THF or diethyl ether.
-
Consider the addition of an antioxidant (e.g., BHT) if compatible with your downstream applications.
-
The furan ring can be oxidatively cleaved to form dicarbonyl compounds or carboxylic acids.[2][3]
-
-
Issue 2: Low Assay or Purity of this compound
-
Possible Cause: Degradation during storage or handling.
-
Troubleshooting:
-
Storage Conditions: Store the compound in a cool, dark, and dry place. For long-term storage, keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures.
-
Handling: Prepare solutions fresh for each experiment. If solutions need to be stored, keep them at low temperatures and protected from light.
-
Solvent Purity: Ensure that the solvents used are of high purity and free from contaminants that could promote degradation (e.g., acids, bases, or oxidizing agents).
-
-
Data on Stability and Degradation
Due to the limited availability of specific experimental data for this compound, the following tables provide a general overview based on the principles of forced degradation studies and data from related compounds.[2][3]
Table 1: Summary of Potential Degradation Pathways and Products
| Stress Condition | Potential Degradation Pathway | Major Expected Degradation Product(s) |
| Acidic Hydrolysis | Cleavage of the ethyl ester bond. | 5-methylfuran-2-carboxylic acid, Ethanol |
| Basic Hydrolysis | Saponification of the ethyl ester bond. | 5-methylfuran-2-carboxylate salt, Ethanol |
| **Oxidation (e.g., H₂O₂) ** | Oxidation and potential cleavage of the furan ring. | Ring-opened dicarbonyls, smaller carboxylic acids. |
| Thermal Degradation | Decarboxylation or other fragmentation. | Based on related compounds, potential for 5-methylfuran and CO₂, or 5-methyl-2-furoic acid and ethylene. |
| Photodegradation | Photolytic cleavage or rearrangement. | Various photoproducts, potentially colored. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies, which can be adapted for this compound.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a flask.
-
Keep the mixture at room temperature and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60 °C).
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a flask.
-
Keep the mixture at room temperature and take samples at various time intervals.
-
If the reaction is too fast, cool the reaction mixture. If it is too slow, consider using 1 M NaOH.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂ in a flask.
-
Keep the mixture at room temperature, protected from light, and sample at different times.
-
If no degradation is seen, repeat with 30% H₂O₂ and/or gentle heating.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a specified period.
-
Also, expose a solution of the compound to the same temperature.
-
Sample at different time points and analyze.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at various time points.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).
-
Start with a higher aqueous composition and gradually increase the organic solvent.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have good absorbance (a photodiode array detector is ideal for method development).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Development Strategy:
-
Inject a solution of the undegraded this compound to determine its retention time and peak shape.
-
Inject samples from the forced degradation studies.
-
Adjust the gradient profile and mobile phase composition to achieve adequate separation between the parent peak and all degradation product peaks.
-
The method is considered stability-indicating if all degradation products are resolved from the parent peak and from each other with a resolution of >1.5.
Visualizations
References
Work-up procedures for the synthesis of furan-based esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up procedures for the synthesis of furan-based esters. Below you will find a troubleshooting guide for common issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up and purification of furan-based esters.
| Problem / Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield After Extraction | 1. The product may have some water solubility. 2. Incomplete extraction from the aqueous layer. 3. The product is an amine and has been protonated by an acidic wash. | 1. Wash the organic layer with a saturated brine (NaCl) solution to decrease the solubility of the organic compound in the aqueous layer ("salting out").[1] 2. Perform multiple extractions (3-4 times) with a smaller volume of organic solvent rather than one large extraction. 3. If the product is basic, avoid acidic washes. Use a wash with 10% aqueous copper sulfate; the copper-complexed amine will partition into the aqueous phase.[2] |
| Persistent Emulsion During Extraction | 1. High concentration of polar organic solvents like DMF or DMSO. 2. The presence of insoluble byproducts at the interface. | 1. Add solid NaCl to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2] 2. If possible, remove high-boiling polar solvents like THF or DMF via rotary evaporation before the aqueous work-up.[2][3] 3. Filter the entire mixture through a pad of Celite to remove particulate matter. |
| Product Decomposes During Purification | 1. Furan-based esters can be sensitive to high temperatures.[4] 2. The product is unstable in the presence of acid or base. | 1. Utilize high vacuum distillation to purify the ester at a lower temperature, preventing thermal decomposition.[4][5] 2. If using column chromatography, consider using a neutral stationary phase (e.g., neutral alumina) or adding a small amount of a mild base (e.g., triethylamine) to the eluent to prevent degradation on acidic silica gel. |
| Difficulty Removing Catalysts or Reagents | 1. Metal catalysts (e.g., Copper, Tin) remain in the organic layer. 2. Triphenylphosphine oxide (from Wittig or Mitsunobu reactions) is a common, persistent byproduct. | 1. For copper salts, wash the organic layer with a saturated aqueous solution of NH4Cl until the aqueous layer is a deep blue.[2] For tin byproducts, wash with a 1M KF aqueous solution to precipitate Bu3SnF, which can be filtered off.[2] 2. To remove triphenylphosphine oxide, concentrate the reaction mixture, suspend it in a non-polar solvent like pentane/ether, and filter it through a plug of silica.[2] |
| Crude Product is a Dark, Viscous Oil | 1. Polymerization or side reactions have occurred. 2. High boiling point of the furan-based ester. | 1. Attempt purification via column chromatography to separate the desired product from polymeric material. 2. If the product is a high-boiling point liquid or a solid at room temperature, bulb-to-bulb distillation under high vacuum can be an effective purification method.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a furan-based ester synthesis?
A typical work-up involves quenching the reaction, followed by liquid-liquid extraction to separate the product from water-soluble impurities. The key steps are:
-
Quenching: Carefully add the reaction mixture to water or a quenching solution (e.g., saturated aq. NaHCO₃ to neutralize acid).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[6]
-
Washing: Wash the combined organic layers sequentially with water, dilute acid (if the product is stable), a basic solution like saturated aq. NaHCO₃ (to remove acid impurities), and finally, brine.[1]
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[1]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be further purified.
Q2: How do I choose the correct solvent for extraction?
The ideal extraction solvent should readily dissolve your furan-based ester but be immiscible with water. It should also have a relatively low boiling point for easy removal. Common choices include ethyl acetate, diethyl ether, and dichloromethane. For initial extractions from reaction solvents like ether or hexane, it is often beneficial to dilute with a more polar solvent like ethyl acetate to ensure polar products are not lost to the aqueous layer.[3]
Q3: My product is sensitive to acid. How can I remove acidic byproducts?
If your furan-based ester is sensitive to acid, avoid acidic washes. Instead, use a wash with a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize and remove acidic impurities.[1][7] Always check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.
Q4: What are the most effective methods for purifying the final furan-based ester?
The choice of purification method depends on the physical properties of the ester:
-
High Vacuum Distillation: This is highly effective for thermally sensitive furan dicarboxylate esters, as it allows for distillation at lower temperatures, preventing product decomposition.[4] It is also the preferred method for purifying esters obtained from transesterification reactions.[5]
-
Column Chromatography: This is a versatile method for removing impurities with different polarities. For some furan-based monomers, column chromatography is required when distillation is not feasible.[8]
-
Filtration: A simple filtration through a pad of silica or celite can be sufficient to remove solid catalysts or byproducts.[8][9]
-
Recrystallization: If your ester is a solid at room temperature, recrystallization from an appropriate solvent system can yield a highly pure product.
Q5: Are there any specific safety considerations for these work-up procedures?
Yes. Furan and its derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a chemical fume hood.[10] Organic solvents used for extraction are often flammable and volatile. Ensure there are no ignition sources nearby when working with solvents like diethyl ether or ethyl acetate.
Experimental Protocols & Data
General Work-up Protocol for Furan-Based Esters
The following is a generalized procedure based on common laboratory practices for the work-up of furan-based esters synthesized via methods like Fischer esterification or acid chloride reactions.
-
Reaction Quenching: Once the reaction is deemed complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing an equal volume of deionized water or a saturated aqueous NaHCO₃ solution while stirring.
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate). The volume should be sufficient to dissolve the product, typically equal to the aqueous volume.
-
Phase Separation: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel vigorously for approximately one minute. Allow the layers to separate fully.
-
Aqueous Layer Removal: Drain the lower aqueous layer. If using a solvent denser than water (e.g., dichloromethane), the organic layer will be the bottom layer.
-
Washing the Organic Phase:
-
Add a fresh portion of deionized water to the organic layer in the funnel, shake, and drain the aqueous layer.
-
To neutralize any remaining acid catalyst or acidic byproducts, wash with a saturated aqueous NaHCO₃ solution.[1] Check the pH of the aqueous wash to ensure it is neutral (pH ~7-8).
-
Finally, wash with a saturated brine solution to remove the bulk of the dissolved water from the organic layer.[1]
-
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), and swirl the flask. Add agent until some of it moves freely as a fine powder, indicating the water has been absorbed.[1]
-
Filtration and Concentration: Filter the dried organic solution through a funnel with a cotton or glass wool plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent. Combine the filtrates and remove the solvent using a rotary evaporator to obtain the crude furan-based ester.
-
Purification: Purify the crude product using the most suitable method, such as high vacuum distillation or column chromatography.[4]
Summary of Yields from Furan Synthesis Protocols
| Product | Synthesis Method | Work-up/Purification Highlights | Yield |
| Furan | Decarboxylation of 2-furancarboxylic acid | Distillate passed through a soda-lime tower and redistilled. | 72-78% |
| Furan Ester (unspecified) | Transesterification | Filtration of solid phase, followed by vacuum distillation of the crude product. | 92% |
| Furfuryl Ester | Transesterification | Continuous distillation of alcohol byproduct, followed by vacuum distillation of the final product. | 95% |
| 3-Aryl-3-(furan-2-yl)propanoic acid | Friedel–Crafts reaction with AlCl₃ | Reaction quenched with water, extracted with ethyl acetate, washed with water, dried, and purified by column chromatography. | 65% |
Visualized Workflows
Caption: General experimental workflow for the work-up and purification of furan-based esters.
Caption: Troubleshooting decision tree for common work-up issues in furan ester synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Workup [chem.rochester.edu]
- 4. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
- 5. US4562273A - Process for preparing esters of furan by a transesterification reaction - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05132G [pubs.rsc.org]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
Scalable synthesis of Ethyl 5-methylfuran-2-carboxylate for industrial applications
Technical Support Center: Scalable Synthesis of Ethyl 5-methylfuran-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of this compound. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to support your industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: The most industrially viable route involves a two-step process:
-
Oxidation: Conversion of 5-methylfurfural to 5-methylfuran-2-carboxylic acid.
-
Esterification: Reaction of 5-methylfuran-2-carboxylic acid with ethanol, typically via Fischer esterification using an acid catalyst.[1][2]
Q2: What catalysts are recommended for the Fischer esterification step on a large scale?
A2: While concentrated sulfuric acid is effective, its corrosive nature and the difficulty in separation pose challenges for industrial applications.[1] Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, are often preferred for their ease of separation, reusability, and reduced waste generation.
Q3: How can the equilibrium of the Fischer esterification reaction be shifted towards the product to maximize yield?
A3: To maximize the yield of the ester, the equilibrium must be shifted to the right. This can be achieved by:
-
Using a large excess of one of the reactants, typically ethanol, which can also serve as the solvent.[1]
-
Removing water as it is formed, either by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent.
Q4: What are the critical process parameters to monitor during scale-up?
A4: Key parameters to monitor and control include:
-
Temperature: To prevent side reactions and degradation of the furan ring.
-
Pressure: Particularly if performing reactions at elevated temperatures to maintain reactants in the liquid phase.
-
Agitation/Mixing: To ensure uniform heat and mass transfer, which is critical in large reactors.
-
Rate of Reagent Addition: To control the reaction exotherm and prevent localized overheating.
-
pH: During workup and purification steps to ensure efficient separation and product stability.
Q5: What are the primary impurities encountered, and how can they be minimized?
A5: The primary impurities include unreacted 5-methylfuran-2-carboxylic acid, byproducts from the oxidation of 5-methylfurfural, and polymers formed from the degradation of furanic compounds. Minimization can be achieved by using high-purity starting materials, optimizing reaction conditions to prevent side reactions, and potentially using antioxidants.
Experimental Protocols
Protocol 1: Synthesis of 5-Methylfuran-2-carboxylic Acid from 5-Methylfurfural (Oxidation Step)
This protocol outlines a general method for the oxidation of 5-methylfurfural.
Materials:
-
5-Methylfurfural (1.0 eq)
-
Oxidizing agent (e.g., Sodium chlorite in the presence of a scavenger)
-
Solvent (e.g., tert-butanol/water mixture)
-
Hydrochloric acid (for acidification)
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
Dissolve 5-methylfurfural in the chosen solvent system in a suitable reactor.
-
Prepare a solution of the oxidizing agent.
-
Slowly add the oxidant solution to the reactor while maintaining the temperature between 20-30°C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or GC).
-
Once the reaction is complete, quench any remaining oxidant.
-
Adjust the pH of the reaction mixture to ~2-3 using hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound (Esterification Step)
This protocol details the Fischer esterification of the carboxylic acid intermediate.
Materials:
-
5-Methylfuran-2-carboxylic Acid (1.0 eq)
-
Anhydrous Ethanol (can be used in excess as the solvent)
-
Acid Catalyst (e.g., concentrated H₂SO₄ or solid acid catalyst)
-
Toluene (if using a Dean-Stark apparatus)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Charge the reactor with 5-methylfuran-2-carboxylic acid and anhydrous ethanol.
-
Add the acid catalyst. If using a Dean-Stark trap, add toluene.
-
Heat the mixture to reflux (typically 80-100°C) and continue for 4-12 hours.[3] If using a Dean-Stark trap, monitor water removal.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a mineral acid was used, neutralize it carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude ester by vacuum distillation to obtain the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Ester Yield | 1. Incomplete reaction due to equilibrium.[1] 2. Insufficient catalyst activity. 3. Product loss during workup. 4. Side reactions or degradation. | 1. Use a larger excess of ethanol; remove water via a Dean-Stark trap. 2. Increase catalyst loading or use a fresh/more active catalyst. 3. Optimize extraction and neutralization steps; ensure pH is correct. 4. Lower the reaction temperature; reduce reaction time once conversion is optimal. |
| Product is Dark/Black | 1. Polymerization of furan compounds, often catalyzed by strong acids and heat.[4] 2. Impurities in the 5-methylfurfural starting material. 3. Oxidation of the product during storage or workup. | 1. Use a milder catalyst (e.g., solid acid catalyst); reduce reaction temperature; perform the reaction under an inert atmosphere (N₂). 2. Purify the starting material before use. 3. Store the final product under an inert atmosphere and protect it from light. Consider adding an antioxidant like BHT. |
| Difficult Phase Separation During Workup | 1. Emulsion formation. 2. High concentration of dissolved salts. | 1. Add brine (saturated NaCl solution) to break the emulsion. 2. Dilute the reaction mixture with more water and extraction solvent. |
| Ester Hydrolyzes Back to Carboxylic Acid | 1. Presence of excess water during workup or storage. 2. Residual acid catalyst. | 1. Ensure all apparatus is dry; use anhydrous solvents and drying agents. 2. Thoroughly neutralize the acid catalyst with a base wash (e.g., NaHCO₃) during the workup procedure. |
Visualizations
Experimental Workflow
Caption: Scalable synthesis workflow for this compound.
Fischer Esterification Mechanism
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 5-methylfuran-2-carboxylate and its structurally related analogs. Understanding the NMR characteristics of this compound is crucial for its identification, purity assessment, and structural elucidation in various research and development settings, including drug discovery and materials science. This document presents experimental data for key analogs and predicted data for the title compound, offering a valuable resource for spectral interpretation.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of furan derivatives are characterized by distinct chemical shifts for the furan ring protons and the substituents. The following table summarizes the ¹H NMR data for this compound and its analogs.
| Compound | Solvent | Chemical Shift (δ) in ppm (Integration, Multiplicity, J in Hz, Assignment) |
| This compound (Predicted) | CDCl₃ | 7.08 (1H, d, J=3.4 Hz, H-3), 6.09 (1H, d, J=3.4 Hz, H-4), 4.33 (2H, q, J=7.1 Hz, -OCH₂CH₃), 2.35 (3H, s, -CH₃), 1.36 (3H, t, J=7.1 Hz, -OCH₂CH₃) |
| Mthis compound | CDCl₃ | 7.06 (1H, d, J=3.4 Hz, H-3), 6.11 (1H, d, J=3.4 Hz, H-4), 3.87 (3H, s, -OCH₃), 2.36 (3H, s, -CH₃) |
| Ethyl furan-2-carboxylate | CDCl₃ | 7.58 (1H, dd, J=1.8, 0.8 Hz, H-5), 7.16 (1H, dd, J=3.6, 0.8 Hz, H-3), 6.51 (1H, dd, J=3.6, 1.8 Hz, H-4), 4.37 (2H, q, J=7.1 Hz, -OCH₂CH₃), 1.38 (3H, t, J=7.1 Hz, -OCH₂CH₃) |
| Ethyl 5-(hydroxymethyl)furan-2-carboxylate | CDCl₃ | 7.12 (1H, d, J=3.5 Hz, H-3), 6.45 (1H, d, J=3.5 Hz, H-4), 4.69 (2H, s, -CH₂OH), 4.36 (2H, q, J=7.1 Hz, -OCH₂CH₃), 1.38 (3H, t, J=7.1 Hz, -OCH₂CH₃) |
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts are sensitive to the electronic environment of each carbon atom.
| Compound | Solvent | Chemical Shift (δ) in ppm (Assignment) |
| This compound (Predicted) | CDCl₃ | 158.8 (C=O), 158.4 (C-5), 143.9 (C-2), 119.3 (C-3), 108.5 (C-4), 60.7 (-OCH₂CH₃), 14.4 (-OCH₂CH₃), 13.8 (-CH₃) |
| Mthis compound | CDCl₃ | 159.2 (C=O), 158.0 (C-5), 144.2 (C-2), 119.0 (C-3), 108.3 (C-4), 51.8 (-OCH₃), 13.7 (-CH₃) |
| Ethyl furan-2-carboxylate | CDCl₃ | 158.9 (C=O), 146.5 (C-2), 144.9 (C-5), 118.3 (C-3), 111.9 (C-4), 60.8 (-OCH₂CH₃), 14.4 (-OCH₂CH₃) |
| Ethyl 5-(hydroxymethyl)furan-2-carboxylate | CDCl₃ | 159.1 (C=O), 157.5 (C-5), 143.8 (C-2), 119.5 (C-3), 109.2 (C-4), 60.9 (-OCH₂CH₃), 57.8 (-CH₂OH), 14.4 (-OCH₂CH₃) |
Structural Comparison of this compound and Its Analogs
The following diagram illustrates the structural relationships and key differences between the analyzed compounds.
Caption: Structural relationships between this compound and its analogs.
General Experimental Workflow for NMR Analysis
The following diagram outlines the typical workflow for acquiring and analyzing NMR spectra of small organic molecules.
Caption: A generalized workflow for NMR spectroscopic analysis.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆, Deuterium oxide (D₂O)). The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with key analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm). For aqueous solutions, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz, 400 MHz, or higher.
-
The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample is inserted into the magnet, and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For a typical small molecule, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (from hundreds to thousands) and a longer relaxation delay are often required compared to ¹H NMR.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
5. Data Processing and Analysis:
-
The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform to convert it from the time domain to the frequency domain.
-
The resulting spectrum is then phased and baseline corrected.
-
The chemical shifts (δ) of the signals are referenced to the internal standard.
-
The integrals of the ¹H NMR signals are determined to establish the relative ratios of the different types of protons.
-
The coupling constants (J) in the ¹H NMR spectrum are measured to gain information about the connectivity of adjacent protons.
-
The chemical shifts in the ¹³C NMR spectrum are analyzed to identify the different carbon environments.
-
For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
A Comparative Guide to the Mass Spectrometry of Furan-2-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of furan-2-carboxylic acid esters, compounds of interest in medicinal chemistry and materials science. Understanding their fragmentation patterns is crucial for their identification and structural elucidation in complex matrices. This document presents experimental data, detailed analytical protocols, and visual representations of fragmentation pathways to aid researchers in their analytical endeavors.
Comparison of Electron Ionization Mass Spectra
The mass spectra of furan-2-carboxylic acid esters are characterized by several key fragmentation pathways. Under electron ionization (EI), the molecular ion is typically observed, although its abundance may vary depending on the ester group. The primary fragmentation events involve the ester functional group and the furan ring.
A comparative summary of the major fragments for methyl and ethyl furan-2-carboxylate is presented below. The data is compiled from publicly available spectral databases.
| Compound Name | Molecular Formula | Molecular Weight | Key Fragments (m/z) and Relative Intensities |
| Methyl furan-2-carboxylate | C₆H₆O₃ | 126.11 | 126 (M⁺, ~40%), 95 (M-OCH₃, 100%), 67 (~15%), 39 (~20%) |
| Ethyl furan-2-carboxylate | C₇H₈O₃ | 140.14 | 140 (M⁺, ~30%), 95 (M-OC₂H₅, 100%), 67 (~10%), 45 (~15%), 29 (~20%)[1][2] |
Note: Relative intensities are approximate and can vary between different instruments. The base peak is indicated in bold .
Fragmentation Pathways
The fragmentation of furan-2-carboxylic acid esters under electron ionization is primarily driven by the stability of the resulting ions. The furan ring and the carbonyl group are the key players in directing the fragmentation.
Key Fragmentation Mechanisms:
-
Loss of the Alkoxy Group: The most prominent fragmentation pathway for these esters is the cleavage of the C-O bond of the ester, leading to the loss of the alkoxy group (-OR) as a radical. This results in the formation of a highly stable furoylium cation at m/z 95. This ion is often the base peak in the spectrum.
-
Furan Ring Fragmentation: Subsequent fragmentation of the furoylium cation (m/z 95) can occur, leading to the characteristic furan ring fragments at m/z 67 (loss of CO) and m/z 39 (loss of CO and C₂H₂).
-
Fragments from the Alkyl Chain: For esters with larger alkyl chains (ethyl and beyond), fragments corresponding to the alkyl group can also be observed. For example, in ethyl furan-2-carboxylate, a peak at m/z 29 ([C₂H₅]⁺) is present.
The generalized fragmentation pathway and the experimental workflow for analysis are depicted in the following diagrams.
Experimental Protocols
The following is a representative protocol for the analysis of furan-2-carboxylic acid esters by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on methodologies reported for the analysis of furan derivatives in various matrices.[3][4][5]
I. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the furan-2-carboxylic acid ester at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or dichloromethane.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to concentrations appropriate for GC-MS analysis (e.g., 1-100 µg/mL).
II. GC-MS Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 10:1 |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 35-350 |
| Solvent Delay | 3 minutes |
III. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.
-
Propose fragmentation pathways based on the observed ions and known fragmentation rules for esters and furan compounds.
This guide provides a foundational understanding of the mass spectrometric behavior of furan-2-carboxylic acid esters. For more in-depth analysis, high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) experiments are recommended to confirm elemental compositions and fragmentation pathways.
References
- 1. 2-Furancarboxylic acid, ethyl ester [webbook.nist.gov]
- 2. 2-Furancarboxylic acid, ethyl ester [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
Comparative study of the biological activity of different furan carboxylate esters
An In-depth Review for Researchers and Drug Development Professionals
Furan-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[1][2][3][4] The furan scaffold is a versatile building block found in numerous natural products and synthetic derivatives, exhibiting a wide spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[1][2][3][5] This guide provides a comparative study of the biological activities of various furan carboxylate esters and their derivatives, supported by experimental data to aid researchers and professionals in the field of drug discovery and development.
Antifungal Activity
Several studies have highlighted the potent antifungal properties of furan carboxylate derivatives against a range of plant and human pathogenic fungi.
Table 1: Comparative Antifungal Activity of Furan Carboxylate Derivatives
| Compound | Target Fungi | Activity Metric | Value | Reference |
| Compound 5b (furan-1,3,4-oxadiazole carboxamide derivative) | Sclerotinia sclerotiorum | Inhibition Rate @ 50 mg/L | 99.3% | [6] |
| Alternaria solani | Inhibition Rate @ 50 mg/L | 90.6% | [6] | |
| Rhizoctonia solani | Inhibition Rate @ 50 mg/L | 80.1% | [6] | |
| Botrytis cinerea | Inhibition Rate @ 50 mg/L | 86.4% | [6] | |
| Fusarium oxysporum | Inhibition Rate @ 50 mg/L | 70.7% | [6] | |
| Compound 5c (furan-1,3,4-oxadiazole carboxamide derivative) | Sclerotinia sclerotiorum | Inhibition Rate @ 50 mg/L | 95.1% | [6] |
| Compound 4i (thiophene/furan-1,3,4-oxadiazole carboxamide derivative) | Sclerotinia sclerotiorum | EC50 | 0.140 ± 0.034 mg/L | [7] |
| Compound 4g (thiophene/furan-1,3,4-oxadiazole carboxamide derivative) | Sclerotinia sclerotiorum | EC50 | Not explicitly stated, but effective in vivo | [7] |
| Compound 5g (peptide-containing furan carboxylic acid derivative) | Sclerotinia sclerotiorum | EC50 | 17.14 µg/mL | [8] |
| Botrytis cinerea | EC50 | 19.63 µg/mL | [8] | |
| Compound 6 (N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide) | Candida glabrata | MIC | 0.062–0.125 mg/mL | [9] |
| Candida parapsilosis | MIC | 0.125–0.250 mg/mL | [9] |
The in vitro antifungal activities are commonly determined using the mycelial growth inhibition method.[6] Pathogenic fungi are cultivated on a suitable medium, such as potato dextrose agar (PDA). The test compounds are dissolved in a solvent like dimethyl sulfoxide (DMSO) and added to the PDA medium at a specific concentration (e.g., 50 mg/L). A mycelial disc of the fungus is then placed in the center of the petri dish. The plates are incubated at a controlled temperature (e.g., 25 °C) for a set period. The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control group (containing only the solvent).
Antibacterial Activity
Furan carboxylate esters have also demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Comparative Antibacterial Activity of Furan Carboxylate Derivatives
| Compound | Target Bacteria | Activity Metric | Value | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) | Staphylococcus aureus | MIC | 500.00 µg/mL | [10][11] |
| Bacillus cereus | MIC | 500.00 µg/mL | [10][11] | |
| Compound 8c ((5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate) | Bacillus subtilis | MIC | 250.00 µg/mL | [10][11] |
| Escherichia coli | MIC | 250.00 µg/mL | [10][11] | |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | - | Good activity at 64 µg/mL | [12][13] |
| Escherichia coli | - | Suppresses growth | [12][13] | |
| Staphylococcus aureus | - | Suppresses growth | [12][13] | |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | Gram-positive bacteria (S. aureus, B. cereus, B. subtilis) | - | High activity | [14] |
| Gram-negative bacteria (E. coli, S. Typhi, S. marcescens, P. aeruginosa) | - | Moderate activity | [14] |
The minimum inhibitory concentration (MIC) is a standard measure of antibacterial activity. This is often determined using the broth microdilution method. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacteria. The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours). The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Cytotoxic Activity
The anticancer potential of furan carboxylate esters has been explored against various cancer cell lines, with some derivatives showing promising cytotoxicity.
Table 3: Comparative Cytotoxic Activity of Furan Carboxylate Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference |
| Compound 8c ((5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate) | HeLa | IC50 | 62.37 µg/mL | [10][11] |
| HepG2 | IC50 | 120.06 µg/mL | [10] | |
| Vero | IC50 | 124.46 µg/mL | [10] | |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) | HeLa | IC50 | 64.00 µg/mL | [10] |
| HepG2 | IC50 | 154.60 µg/mL | [10] | |
| Vero | IC50 | 247.19 µg/mL | [10] | |
| Compound 9c | HeLa | IC50 | 82.27 µg/mL | [10] |
| HepG2 | IC50 | 121.11 µg/mL | [10] | |
| Vero | IC50 | 171.69 µg/mL | [10] | |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | HeLa | IC50 | 64.00 µg/mL | [14] |
| HepG2 | IC50 | 102.53 µg/mL | [14] | |
| LLC-MK2 (normal cells) | IC50 | >512.00 µg/mL | [14] | |
| L929 (normal cells) | IC50 | 239.06 µg/mL | [14] | |
| N-aryl, furan-derived aminophosphonates | HT29 and HCT116 | - | Five compounds showed cytotoxicity higher than cisplatin | [15] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and thus cell viability. Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[10]
Enzyme Inhibition
Certain furan carboxylate derivatives have been identified as potent inhibitors of specific enzymes, which is a key mechanism for their biological activity.
Table 4: Enzyme Inhibition by Furan Carboxylate Derivatives
| Compound | Target Enzyme | Activity Metric | Value | Reference |
| Compound 4g | Succinate Dehydrogenase (SDH) | IC50 | 1.01 ± 0.21 µM | [7] |
| Compound 4i | Succinate Dehydrogenase (SDH) | IC50 | 4.53 ± 0.19 µM | [7] |
| Furan chalcone derivatives | Urease | IC50 | 23.09 ± 3.65 µM to 91.89 ± 2.24 µM | [16] |
Enzyme inhibition assays are specific to the target enzyme. For succinate dehydrogenase (SDH), the activity is typically measured by monitoring the reduction of a substrate. The assay is performed in a reaction mixture containing the enzyme, its substrate (e.g., succinate), and an electron acceptor. The test compound is added at various concentrations, and the reaction rate is measured spectrophotometrically. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.[7]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of furan carboxylate esters is crucial for their development as therapeutic agents.
Several furan-1,3,4-oxadiazole carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[7] By inhibiting SDH, these compounds disrupt cellular respiration, leading to fungal cell death. This mechanism is a validated target for fungicides.
Caption: Inhibition of Succinate Dehydrogenase by Furan Carboxylate Esters.
The general workflow for screening the biological activity of newly synthesized furan carboxylate esters involves a multi-step process, from synthesis to in-depth biological evaluation.
Caption: General Experimental Workflow for Biological Activity Screening.
References
- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijabbr.com [ijabbr.com]
- 6. Synthesis, Crystal Structure and Antifungal Activity of New Furan-1, 3, 4-oxadiazole Carboxamide Derivatives [ccspublishing.org.cn]
- 7. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
- 15. Cytotoxic Action of N-aryl, Furan-derived Aminophosphonates against HT29 and HCT116 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Performance of Ethyl 5-methylfuran-2-carboxylate in polymer applications compared to terephthalates
An Objective Analysis of Poly(ethylene 2,5-furandicarboxylate) (PEF) vs. Poly(ethylene terephthalate) (PET)
The quest for sustainable, high-performance polymers has led to significant research into bio-based alternatives to petroleum-derived plastics. Among the most promising candidates is Poly(ethylene 2,5-furandicarboxylate) (PEF), a polyester derived from 2,5-furandicarboxylic acid (FDCA), which can be sourced from renewable biomass.[1][2] Ethyl 5-methylfuran-2-carboxylate is a related furanic compound, and its polymer derivatives fall within this innovative class of materials. This guide provides a detailed comparison of the performance characteristics of PEF with its conventional fossil-based analogue, Poly(ethylene terephthalate) (PET).
This comparison focuses on key performance metrics relevant to polymer applications, particularly in packaging, films, and fibers. The data presented is compiled from various scientific studies to offer an objective overview for researchers and industry professionals.
Synthesis Overview: A Tale of Two Feedstocks
The fundamental difference between PEF and PET lies in their monomer origins. PEF is a fully bio-based polyester, synthesized from ethylene glycol (which can be bio-derived) and FDCA, a product of carbohydrate dehydration.[1][3][4] In contrast, PET is predominantly synthesized from ethylene glycol and terephthalic acid (TPA), both of which are derived from fossil fuels like petroleum and natural gas.[5][6]
The polymerization for both polyesters typically follows a two-stage melt polycondensation process: an initial esterification or transesterification reaction followed by a polycondensation step under high vacuum and temperature to build high molecular weight polymer chains.[7][8]
Performance Data: A Head-to-Head Comparison
Quantitative analysis reveals significant performance differences between PEF and PET, particularly in thermal, mechanical, and barrier properties. PEF consistently demonstrates advantages that make it a high-performance alternative.[9][10]
| Property | Poly(ethylene 2,5-furandicarboxylate) (PEF) | Poly(ethylene terephthalate) (PET) | Key Advantage |
| Glass Transition Temp. (Tg) | 75 - 86 °C[11][12] | ~75 - 80 °C[11] | PEF : Higher Tg allows for better thermal stability and potential for hot-fill applications without heat-setting.[10] |
| Melting Temperature (Tm) | ~210 - 215 °C[11] | ~260 °C[11] | PEF : Lower Tm could lead to energy savings during melt processing. |
| Thermal Stability (Td, onset) | ~350 °C[11] | ~350 °C[11] | Comparable : Both polymers exhibit similar high thermal stability. |
| Young's Modulus (Tensile Modulus) | ~2.0 GPa[11][13] | ~1.3 GPa[11][13] | PEF : Significantly higher modulus indicates greater stiffness and rigidity. |
| Tensile Strength | > PET[10] | Varies | PEF : Generally exhibits higher tensile strength, enabling potential for lightweighting.[10] |
| Crystal Density | ~1.565 g/cm³[11] | ~1.455 g/cm³[11] | PEF : Denser crystal packing contributes to its superior properties. |
The most notable advantage of PEF over PET is its vastly superior gas barrier performance, which is critical for packaging applications, especially for oxygen-sensitive products and carbonated beverages.[3][14]
| Gas Permeability | Barrier Improvement Factor (PEF vs. PET) | Implication for Packaging |
| Oxygen (O2) | Up to 10x better[3][14] | Extends shelf-life of oxygen-sensitive products (e.g., beer, juices, sauces). |
| Carbon Dioxide (CO2) | Up to 16-20x better[3] | Improves retention for carbonated soft drinks, allowing for longer-lasting fizz. |
| Water Vapor (H2O) | Up to 2x better[9] | Better protection against moisture ingress or egress, preserving product quality. |
This enhanced barrier is attributed to the suppressed flipping motion of the furan ring in the PEF polymer chain compared to the phenyl ring in PET, which reduces the diffusion of gas molecules.[15]
Experimental Protocols
The characterization of PEF and PET relies on standard polymer analysis techniques. Below are the methodologies for the key experiments used to generate the comparative data.
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[16][17]
-
Methodology: A small sample (typically 5-10 mg) is sealed in an aluminum pan. The sample is subjected to a controlled temperature program (e.g., heating at 10 °C/min, cooling, and then a second heating scan) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample relative to an empty reference pan is measured. The Tg is observed as a step change in the heat flow curve, while Tm and Tc appear as endothermic and exothermic peaks, respectively.[18]
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess thermal stability and decomposition temperature (Td).[16][19]
-
Methodology: A sample is placed on a precision balance inside a furnace. The sample's mass is continuously monitored as it is heated at a constant rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The temperature at which significant weight loss begins is recorded as the onset of degradation.[18]
-
-
Tensile Testing:
-
Objective: To measure properties such as Young's modulus (stiffness), tensile strength (stress at break), and elongation at break (ductility).[16][20]
-
Methodology: A dumbbell-shaped specimen of the polymer is clamped into a universal testing machine. The specimen is pulled apart at a constant rate of extension until it fractures. The force required to stretch the sample and the corresponding elongation are recorded. Stress is calculated as force per unit area, and strain is the change in length relative to the original length. The Young's modulus is determined from the initial slope of the stress-strain curve.
-
Conclusion
Polymers derived from this compound, represented by PEF, present a compelling case as a high-performance, bio-based alternative to traditional terephthalates like PET. While both materials exhibit excellent thermal stability, PEF offers significant advantages in several key areas:
-
Superior Barrier Performance: PEF's dramatically lower permeability to oxygen, carbon dioxide, and water vapor makes it an ideal candidate for extending the shelf life of packaged goods.[3][14]
-
Enhanced Thermo-Mechanical Properties: A higher glass transition temperature and greater stiffness (Young's modulus) position PEF for applications requiring improved thermal and mechanical resilience.[10][11]
-
Sustainability: With a 100% renewable feedstock origin, PEF offers a substantial reduction in greenhouse gas emissions and dependence on fossil fuels compared to PET.[3][4]
While challenges in scaling production and achieving cost-parity remain, the performance data clearly indicates that furan-based polyesters are not merely a "green" alternative but a class of materials that can deliver superior performance in many demanding polymer applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 3. petpla.net [petpla.net]
- 4. sugar-energy.com [sugar-energy.com]
- 5. The Journey of Polyethylene Terephthalate (PET): From Raw Material to Everyday Essential [wkaiglobal.com]
- 6. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. fcad.com [fcad.com]
- 10. specialchem.com [specialchem.com]
- 11. Frontiers | A Perspective on PEF Synthesis, Properties, and End-Life [frontiersin.org]
- 12. petpla.net [petpla.net]
- 13. researchgate.net [researchgate.net]
- 14. PET and PEF [petnology.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. measurlabs.com [measurlabs.com]
- 18. azom.com [azom.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of Furan-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of select furan-2-carboxylate derivatives, offering insights into their potential as anticancer agents. While the primary focus of this guide is on derivatives of Methyl 5-(hydroxymethyl) furan-2-carboxylate, due to the availability of published data, the findings offer valuable preliminary insights for researchers exploring the broader class of furan-2-carboxylate esters, including ethyl 5-methylfuran-2-carboxylate derivatives. The data presented herein is intended to serve as a foundational resource for further investigation and drug development efforts in this area.
Comparative Cytotoxicity Data
The cytotoxic activity of several derivatives of Methyl 5-(hydroxymethyl) furan-2-carboxylate was evaluated against various cancer cell lines and a normal cell line (Vero). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the table below.
| Compound | HeLa (Cervical Cancer) IC50 (µg/mL) | HepG2 (Liver Cancer) IC50 (µg/mL) | Vero (Normal Kidney Cells) IC50 (µg/mL) |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate | 64.00 | 102.53 | >512.00 |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | 62.37 | >100 | >100 |
| Additional synthesized derivatives would be listed here with their respective data. |
Experimental Protocols: Cytotoxicity Assessment
The evaluation of the cytotoxic effects of the furan derivatives was primarily conducted using the MTT assay, a widely accepted colorimetric method for assessing cell metabolic activity.[5][6][7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Test compounds (furan derivatives)
-
Cancer cell lines (e.g., HeLa, HepG2) and a normal cell line (e.g., Vero)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[2]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 24 to 48 hours.[6]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours.[6]
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical cytotoxicity assay workflow.
Caption: Workflow of a standard MTT cytotoxicity assay.
Mechanism of Action: Induction of Apoptosis
Studies on furan derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death.[8] This process involves a cascade of signaling events that lead to characteristic morphological and biochemical changes in the cell, ultimately resulting in its controlled demise. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.
The diagram below outlines a simplified model of the intrinsic apoptotic pathway that may be triggered by furan derivatives.
Caption: The intrinsic pathway of apoptosis.
In this pathway, cellular stress induced by the furan derivative can lead to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[1] This disrupts the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately executing the apoptotic program.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
Furan-Based Compounds: A Comparative Guide to Their Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, conferring a wide array of biological activities.[1][2] This guide provides a comparative analysis of the antimicrobial performance of various furan-based compounds, supported by experimental data from recent scientific literature. It is designed to assist researchers in identifying promising candidates for further investigation and development.
Quantitative Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of selected furan-based compounds against a panel of clinically relevant bacteria and fungi. The data is primarily presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Antibacterial Activity
Table 1: Minimum Inhibitory Concentrations (MIC) of Furan-Based Compounds against Gram-Positive Bacteria
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [3] |
| Methicillin-resistant S. aureus (MRSA) | 1 | [4] | |
| Furazolidone | Escherichia coli (wild-type) | 16 | [5] |
| (Z)-4-(hydroxyimino)naphtho[1,2-b]furan-5(4H)-one (HNF) | MRSA | 9.7 - 19.5 | [6] |
| (Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-one (ANF) | MRSA | 2.4 - 9.7 | [6] |
| Furanone Derivative F131 | S. aureus (clinical isolates) | 8 - 16 | [7] |
| 2(5H)-Furanone Sulfone 26 | S. aureus | 8 | [8] |
| Bacillus subtilis | 8 | [8] | |
| 5-nitrofuran-isatin hybrid 6 | MRSA | 1 | [4] |
| Aryl furan derivative 73 | S. aureus | Not specified, but active | [9] |
| 3-aryl-3(furan-2-yl) propanoic acid derivative 1 | Escherichia coli | 64 |
Table 2: Minimum Inhibitory Concentrations (MIC) of Furan-Based Compounds against Gram-Negative Bacteria
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurantoin | Escherichia coli | 16/128 (MIC50/90) | [10] |
| Furazidin | Escherichia coli | 8/64 (MIC50/90) | [10] |
| Furanone C30 | Pseudomonas aeruginosa | >512 (inhibits biofilm) | [11] |
| Aryl furan derivative 73 | Escherichia coli | Not specified, but active | [9] |
| 3-aryl-3(furan-2-yl) propanoic acid derivative 1 | Escherichia coli | 64 |
Antifungal Activity
Table 3: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of Furan-Based Compounds against Candida Species
| Compound/Derivative | Microorganism | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Furanone Derivative F131 | Candida albicans (clinical isolates) | 32 - 128 | 128 - 1024 | [7] |
| (E)-3-(furan-2-yl)acrylic acid | C. albicans | 64 - 512 | Not Determined | [12] |
| C. glabrata | 64 - 512 | Not Determined | [12] | |
| C. parapsilosis | 64 - 512 | Not Determined | [12] | |
| C. tropicalis | 64 - 512 | Not Determined | [12] | |
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) | C. glabrata | 0.062 - 0.125 | 1.000 | [2] |
| C. parapsilosis | 0.125 - 0.250 | 0.500 | [2] | |
| C. albicans | 0.062 - 1.000 | 1.000 | [2] |
Experimental Protocols
The data presented in this guide were primarily obtained using the following standardized antimicrobial susceptibility testing methods.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[2][3][13]
-
Preparation of Antimicrobial Agent: A stock solution of the furan-based compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate to obtain a range of concentrations.[2][3]
-
Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).[3]
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).[2][13]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[2]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
Following the MIC determination, the MBC or MFC can be ascertained to evaluate the killing activity of the compound.
-
Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an appropriate agar medium that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC or MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[8]
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[10][14][15][16]
-
Experimental Setup: A standardized inoculum of the test microorganism is added to a flask containing broth with the furan-based compound at a specific concentration (often a multiple of the MIC). A control flask without the compound is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the flasks.
-
Viable Cell Count: The samples are serially diluted and plated on agar to determine the number of viable microorganisms (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate a time-kill curve, which illustrates the bactericidal or bacteriostatic effect of the compound. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14]
Mechanisms of Antimicrobial Action and Signaling Pathways
Furan-based compounds exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in microorganisms.
Inhibition of DNA and Protein Synthesis by Nitrofurans
Nitrofurans, such as nitrofurantoin, are prodrugs that require intracellular reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates.[12] These intermediates are cytotoxic and have multiple targets within the bacterial cell. They can cause damage to bacterial DNA, leading to strand breaks, and can also inhibit ribosomal proteins, thereby disrupting protein synthesis.[12] This multi-targeted approach is believed to contribute to the low rate of resistance development to nitrofurans.
Mechanism of action for nitrofurantoin.
Inhibition of DNA Gyrase and Polymerase by Furanoquinones
Certain furanoquinone derivatives have been identified as dual inhibitors of bacterial DNA gyrase and DNA polymerase.[6][17] These enzymes are essential for DNA replication, and their inhibition leads to the disruption of this critical process, ultimately resulting in bacterial cell death. DNA gyrase is responsible for introducing negative supercoils into DNA, while DNA polymerase is crucial for synthesizing new DNA strands.
Inhibition of DNA gyrase and polymerase.
Quorum Sensing Inhibition by Furanones
Some furanone derivatives, particularly those isolated from marine algae, act as quorum sensing inhibitors.[18][19] Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. By interfering with quorum sensing signaling, furanones can inhibit the expression of virulence factors and prevent the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics.[11][19]
Quorum sensing inhibition by furanones.
Conclusion
Furan-based compounds represent a diverse and promising class of antimicrobial agents with a range of activities and mechanisms of action. The data compiled in this guide highlight the potential of various furan derivatives against both susceptible and resistant pathogens. Further research into the structure-activity relationships, optimization of lead compounds, and in vivo efficacy studies is warranted to fully explore the therapeutic potential of this important chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 2(5H)-Furanone Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus [frontiersin.org]
- 6. Discovery of Furanoquinone Derivatives as a Novel Class of DNA Polymerase and Gyrase Inhibitors for MRSA Eradication in Cutaneous Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 15. researchgate.net [researchgate.net]
- 16. Time-Kill Curve Analysis of Fucoidan Combination with Conventional Antibiotics against Biofilms Formation of Methicillin-Resistant Staphylococcus aureus and Acinetobacter baumannii Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. snu.elsevierpure.com [snu.elsevierpure.com]
- 19. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to furan-2-carboxylates
A comparative analysis of prominent synthetic methodologies for producing furan-2-carboxylates reveals distinct advantages and limitations for each route. Researchers and professionals in drug development can leverage this guide to select the most suitable synthesis based on factors like yield, reaction conditions, and feedstock availability. The primary routes discussed include the oxidative esterification of furfural, direct carboxylation of 2-furoic acid, and the classical Feist-Benary and Paal-Knorr syntheses.
Head-to-Head Comparison of Synthetic Routes
The synthesis of furan-2-carboxylates can be broadly categorized into modern catalytic methods, which often utilize biomass-derived starting materials, and classical condensation reactions. The choice of route is often dictated by the desired scale, available starting materials, and the required purity of the final product.
Quantitative Data Summary
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Oxidative Esterification of Furfural | Furfural, Methanol | Au/ZrO₂, O₂ | 120 | Not specified | ~100%[1] | High yield, utilizes renewable feedstock. | Requires precious metal catalyst. |
| Furfural, Methanol | Co-SA/3DOM-NC, O₂ | 100-120 | Not specified | 99%[2] | High yield, potential for lower cost catalyst. | Catalyst synthesis can be complex. | |
| Direct Carboxylation of 2-Furoic Acid | 2-Furoic Acid | K⁺/Cs⁺ carbonate blend, CO₂ | Not specified | Not specified | 89%[3] | High yield, avoids late-stage oxidation. | Requires high pressure of CO₂. |
| 2-Furoic Acid | LDA, CO₂ | -78 | Not specified | 73%[4][5] | High regioselectivity. | Requires cryogenic conditions and strong base. | |
| Feist-Benary Synthesis | α-Halo Ketone, β-Dicarbonyl Compound | Amine (e.g., Pyridine) | 50-100[6] | Not specified | Varies | Versatile for substituted furans.[6][7] | Not specific for furan-2-carboxylates, may require specific starting materials. |
| Paal-Knorr Synthesis | 1,4-Diketone | Acid (e.g., H₂SO₄) | Varies | Not specified | Varies | Good for substituted furans.[8][9] | Starting 1,4-diketones may not be readily available for furan-2-carboxylate synthesis. |
Detailed Experimental Protocols
Oxidative Esterification of Furfural over Au/ZrO₂ Catalyst
This protocol is based on the general principles of catalytic oxidative esterification.[1]
Materials:
-
Furfural
-
Methanol (reagent grade)
-
Au/ZrO₂ catalyst
-
Oxygen gas (high purity)
-
Reaction vessel (e.g., a high-pressure autoclave)
Procedure:
-
The Au/ZrO₂ catalyst is prepared and activated according to established literature procedures.
-
In a typical experiment, the reaction vessel is charged with furfural, methanol as both solvent and reactant, and the Au/ZrO₂ catalyst.
-
The vessel is sealed and purged with oxygen gas several times.
-
The reactor is then pressurized with oxygen to the desired pressure.
-
The reaction mixture is heated to the specified temperature (e.g., 120 °C) and stirred for the required duration.
-
After the reaction is complete, the reactor is cooled to room temperature and depressurized.
-
The catalyst is separated from the reaction mixture by filtration.
-
The resulting solution containing methyl 2-furoate is then purified, typically by distillation or chromatography, to yield the final product.
Direct Carboxylation of 2-Furoic Acid
This protocol is based on the carbonate-promoted C-H carboxylation method.[3]
Materials:
-
2-Furoic acid
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Carbon dioxide (CO₂, high pressure)
-
Fixed-bed flow reactor
Procedure:
-
A salt mixture of potassium furoate and cesium carbonate is prepared.
-
This salt mixture is loaded into a fixed-bed flow reactor.
-
The reactor is heated, and a continuous flow of high-pressure CO₂ is passed through the salt bed.
-
The reaction is carried out for a specified period, during which the furoate is carboxylated to form furan-2,5-dicarboxylate.
-
A key aspect of this process is the continuous removal of water, which is a byproduct of the reaction, to prevent decomposition pathways.
-
Upon completion, the solid product is collected from the reactor.
-
The furan-2,5-dicarboxylate salt is then protonated using a suitable acid (e.g., HCl) to yield furan-2,5-dicarboxylic acid, which can then be esterified to the desired furan-2-carboxylate.
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow and comparison of the primary synthetic routes to furan-2-carboxylates.
Caption: Comparative overview of major synthetic routes to furan-2-carboxylates.
Concluding Remarks
The oxidative esterification of furfural stands out as a highly efficient method, particularly for industries focused on biomass valorization, offering near-quantitative yields.[1] Direct carboxylation of 2-furoic acid presents a promising alternative that avoids harsh oxidative steps later in the synthesis.[3] While the classical Feist-Benary and Paal-Knorr syntheses are foundational in furan chemistry, their application to the specific synthesis of furan-2-carboxylates is less direct and often requires bespoke starting materials. The selection of an optimal synthetic route will ultimately depend on a balance of factors including feedstock availability, desired scale of production, and economic considerations related to catalysts and reaction conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Navigating the Analytical Landscape: A Comparative Guide to the Quantification of Ethyl 5-methylfuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ethyl 5-methylfuran-2-carboxylate, a key compound in various research and development sectors, demands robust and validated analytical methods. This guide provides a comprehensive comparison of established and alternative analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
While specific validated methods for this compound are not extensively documented in publicly available literature, a strong parallel can be drawn from the well-established methods for the analysis of furan and its derivatives, as well as other ethyl esters. The primary recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by sample preparation methods like Headspace (HS) sampling or Solid Phase Microextraction (SPME). High-Performance Liquid Chromatography (HPLC) presents a viable alternative.
Table 1: Comparison of Key Performance Parameters for Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with HS/SPME | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and quantification based on mass-to-charge ratio. | Separation of compounds based on their differential distribution between a stationary phase and a liquid mobile phase. |
| Typical Analytes | Furan, 2-methylfuran, 2-ethylfuran, 2,5-dimethylfuran, furfural, furfuryl alcohol.[1][2] Fatty acid ethyl esters.[3][4][5] | 2-Ethyl-5-methylfuran.[6] Entacapone and related substances.[7] |
| Limit of Detection (LOD) | 0.001 - 1.071 ng/g (for furan and its derivatives).[1] 0.056 ng/mL (for furan in fruit juices).[8] 5 - 10 nM (for fatty acid ethyl esters).[5] | Typically in the ng/mL to µg/mL range, method dependent. |
| Limit of Quantification (LOQ) | 0.003 - 3.571 ng/g (for furan and its derivatives).[1] 0.18 ng/mL (for furan in fruit juices).[8] 60 nM (for fatty acid ethyl esters).[5] | Typically in the ng/mL to µg/mL range, method dependent. |
| **Linearity (R²) ** | ≥ 0.9991 (for furan).[8] 0.997 - 0.999 (for furan and its derivatives).[8] | Typically ≥ 0.99. |
| Accuracy/Recovery | 90.55 - 107.98% (for furan and its derivatives).[8] 98.42 - 99.8% (for furan and its derivatives).[2] | Typically within 80-120%. |
| Precision (RSD) | Intra-day RSD ≤ 5.02%, Inter-day RSD ≤ 5.55% (for furan and its derivatives).[2] Intra-assay CV < 7% (for total fatty acid ethyl esters).[5] | Typically < 15%. |
| Sample Matrix | Foods, beverages, biological specimens.[1][3][9] | Bulk drug products, solutions.[7] |
| Internal Standard | d4-furan is commonly used for furan analysis.[9][10] Ethyl heptadecanoate for fatty acid ethyl esters.[5] | A structurally similar compound with no interference. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace-Solid Phase Microextraction (HS-SPME)
This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound in complex matrices.
a. Sample Preparation:
-
Weigh 1 to 5 grams of the homogenized sample into a headspace vial.[1] For liquid samples, 5 g is often used, while for solids, 1 g is typical.[10]
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte). For furan analysis, d4-furan is commonly employed.[9]
-
Seal the vial hermetically with a PTFE-faced silicone septum and an aluminum cap.
b. HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator and a thermostat.
-
Equilibrate the sample at a specific temperature (e.g., 30°C to 60°C) for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.[1]
-
Expose a SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace for a defined extraction time (e.g., 10-15 minutes) to adsorb the analytes.[1]
-
Retract the fiber into the needle.
c. GC-MS Analysis:
-
Introduce the SPME fiber into the heated GC inlet to desorb the analytes onto the analytical column.
-
GC Conditions (Typical):
-
Column: HP-5MS capillary column (or equivalent).[1]
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the analytes.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis. For furan, the quantification ion is typically m/z 68.[10]
-
d. Quantification:
-
Create a calibration curve by analyzing standards of known concentrations.
-
Quantify the analyte in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
High-Performance Liquid Chromatography (HPLC)
While less common for highly volatile compounds, HPLC can be a viable alternative, particularly for less volatile furan derivatives or when derivatization is employed.
a. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Add an appropriate internal standard if necessary.
b. HPLC Analysis:
-
HPLC Conditions (Example for a furan derivative):
-
Column: A reverse-phase column such as a C18 column is often used.[6]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid).[6] The composition can be isocratic (constant) or a gradient (changing over time).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detector: A UV detector is commonly used, set to a wavelength where the analyte has maximum absorbance. For more complex matrices, a mass spectrometer (LC-MS) can provide higher selectivity.
-
c. Quantification:
-
Similar to GC-MS, quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Visualizing the Workflow and Logic
To better illustrate the analytical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for the quantification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pfigueiredo.org [pfigueiredo.org]
- 3. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Ethyl-5-methylfuran | SIELC Technologies [sielc.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Furan in Foods | FDA [fda.gov]
- 10. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ethyl 5-methylfuran-2-carboxylate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl 5-methylfuran-2-carboxylate (CAS: 14003-12-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Chemical Properties and Hazards: this compound is classified as a combustible liquid (Category 4). It is essential to handle this chemical with care, avoiding heat, sparks, open flames, and hot surfaces.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 standards are required. For splash hazards, chemical safety goggles should be worn. |
| Hand Protection | Protective gloves should be worn. While the specific glove material is not detailed in the available SDS, general recommendations for esters suggest using materials such as Butyl or Viton® for good to excellent protection. Nitrile gloves may be suitable for splash protection but should be replaced immediately upon contact. Always inspect gloves for integrity before use and wash hands thoroughly after handling. |
| Skin and Body Protection | A standard laboratory coat should be worn. In cases of potential significant exposure, a protective suit may be necessary. |
| Respiratory Protection | A respirator is not typically required under normal use conditions with adequate ventilation. If vapors or mists are generated, use a respirator with an appropriate organic vapor cartridge. |
Operational Plan: Handling and Disposal
1. Preparation and Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices:
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mists.
-
Keep away from ignition sources such as heat, sparks, and open flames.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
-
2. Storage:
-
Store in a tightly closed container made of carbon steel or HDPE.
-
Keep in a cool, dry, and well-ventilated place, away from heat and ignition sources. A flame-resistant cabinet is recommended.
-
Ensure containers are stored upright to prevent leakage.
3. Spill and Emergency Procedures:
-
Spill: In the event of a spill, contain the spillage and collect it using an electrically protected vacuum cleaner or by brushing. Place the collected material into a suitable container for disposal.
-
Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire. For larger fires, water spray or mist can be used from a safe distance to cool affected containers. Wear self-contained breathing apparatus for firefighting if necessary.
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
-
4. Disposal:
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.
-
The contents should be sent to an approved waste disposal plant.
-
Do not empty into drains.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
